molecular formula C12H12N2OS B1180719 Dibromobis(triethylphosphine)nickel(II) CAS No. 19224-77-2

Dibromobis(triethylphosphine)nickel(II)

Cat. No.: B1180719
CAS No.: 19224-77-2
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Description

Dibromobis(triethylphosphine)nickel(II) is a nickel(II) complex coordinated by two bromide anions and two triethylphosphine ligands. This places it within a important class of metal-phosphine complexes that are fundamentally investigated for their catalytic properties and structural chemistry. Researchers explore these complexes as potential catalysts or catalyst precursors in organic synthesis reactions, drawing parallels to the established utility of related triphenylphosphine-nickel complexes in cross-couplings and other transformations . The specific activity and selectivity of the complex are influenced by the steric and electronic properties of the triethylphosphine ligand, which is less bulky and a stronger sigma-donor than the more common triphenylphosphine, potentially leading to distinct reactivity patterns. A primary area of research involves studying the relationship between the phosphine ligand structure and the resulting geometry (e.g., tetrahedral vs. square planar) of the nickel center, as this structural flexibility is a key determinant of the complex's function and mechanism of action . Its role is primarily centered on advancing fundamental knowledge in catalysis and inorganic chemistry.

Properties

CAS No.

19224-77-2

Molecular Formula

C12H12N2OS

Synonyms

Dibromobis(triethylphosphine)nickel(II)

Origin of Product

United States

Foundational & Exploratory

Precision Stoichiometry in Organometallic Catalysis: A Technical Guide to Nickel(II) Bromide Bis(triethylphosphine)

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as an advanced technical resource for application scientists and researchers. It prioritizes experimental precision, structural causality, and reproducible workflows.[1]


 Characterization & Protocol

The Physicochemical Baseline

In the development of transition metal catalysts—specifically for Kumada, Suzuki-Miyaura, and Negishi cross-couplings—the precise molecular weight of the precatalyst is the single point of failure for stoichiometric control.[1]

Nickel(II) bromide bis(triethylphosphine) is a coordination complex distinct from its triphenylphosphine analogs due to the high electron-donating capacity and smaller cone angle of the triethylphosphine (


) ligands.
Molecular Weight & Formula

Unlike generic database entries that often conflate phosphine analogs, the precise molecular weight for


 is derived from the specific isotopic abundance of its constituents.
ParameterValueNotes
IUPAC Name Dibromobis(triethylphosphine)nickel(II)trans-isomer is thermodynamically favored in solid state.[1]
Formula

Anhydrous form.
Molecular Weight 454.81 g/mol Average mass (Standard Atomic Weights).[1]
Exact Mass 453.92 g/mol Monoisotopic (based on

,

).
Appearance Violet-brown / Red-brownIndicates Square Planar geometry (Diamagnetic).[1]
Melting Point 105–109 °CSublimes at 100–130 °C (0.3 mbar).[1][2]
Structural Isomerism & Magnetic Susceptibility

A critical "gotcha" in Nickel(II) phosphine chemistry is the geometry-dependent color and magnetism.

  • Solid State: Isolated

    
     is typically Square Planar  (red/violet-brown) and Diamagnetic .
    
  • Solution State: In non-coordinating solvents, it may exist in equilibrium with a Tetrahedral (blue/green) Paramagnetic form.[1] This equilibrium is temperature-dependent and affects NMR integration (paramagnetic broadening).[1]

Isomerism Figure 1: Geometric Isomerism in Ni(II) Phosphines cluster_0 Solid State / Low Temp cluster_1 Solution / High Temp SP Square Planar (D4h) Diamagnetic (S=0) Color: Red/Violet-Brown Td Tetrahedral (Td) Paramagnetic (S=1) Color: Blue/Green SP->Td Heat / Steric Bulk

Figure 1: The thermodynamic equilibrium between square planar and tetrahedral geometries dictates the magnetic properties and color of the complex.

Synthesis & Purification Protocol

Objective: Synthesize high-purity


 free of oxide contaminants (

) and hydrates.

Safety Note:


 is pyrophoric and has a pungent odor.[1] All manipulations must occur under Argon/Nitrogen using Schlenk techniques.[1]
Reagents
  • Nickel(II) Bromide (

    
    ):  Anhydrous.[2] (Hydrated forms lead to incorrect MW calculations and side products).[1]
    
  • Triethylphosphine (

    
    ):  1.0 M solution in THF or neat (handle with extreme caution).
    
  • Solvent: Ethanol (absolute, degassed) or Benzene/THF.[1]

Step-by-Step Workflow

Synthesis Figure 2: Synthesis Workflow for NiBr2(PEt3)2 Start Start: Anhydrous NiBr2 (Yellow/Brown Solid) Solv Suspend in Degassed Ethanol (0.1 M Concentration) Start->Solv Add Add PEt3 (2.1 Equivalents) Dropwise at RT Solv->Add React Stir 1-2 Hours Color Change: Yellow -> Red/Violet Add->React Iso Concentrate & Cool (-20°C) to Crystallize React->Iso Filter Filtration (Inert Atmosphere) Iso->Filter Wash Wash: Cold Pentane Remove excess Phosphine Filter->Wash Dry Dry in Vacuo Target: Violet-Brown Crystals Wash->Dry

Figure 2: Inert atmosphere synthesis workflow ensuring exclusion of oxygen to prevent phosphine oxidation.

Critical Process Parameters (CPPs)
  • Stoichiometry: Use a slight excess of

    
     (2.05 - 2.10 eq) to ensure full complexation. Large excess is difficult to remove due to the high boiling point of 
    
    
    
    compared to lighter phosphines.
  • Temperature: Reaction is typically exothermic.[1] Addition at 0°C or RT is recommended.[1]

  • Drying: Over-drying under high vacuum at high heat (>60°C) can lead to sublimation of the ligand or the complex itself (Sublimes >100°C).

Analytical Validation (Self-Validating Systems)

To ensure the material used in drug development or catalysis is actually 454.81 g/mol , you must validate against these criteria.

Elemental Analysis (CHN)

This is the gold standard for bulk purity.

  • Carbon (C): Theoretical: 31.69%

  • Hydrogen (H): Theoretical: 6.65%

  • Nitrogen (N): 0.00% (Any N indicates atmospheric contamination or solvent impurity).

NMR Spectroscopy[1][3]
  • 
     NMR:  Singlet at 
    
    
    
    ppm (relative to
    
    
    ).
    • Failure Mode: A peak at

      
       ppm indicates Triethylphosphine Oxide (
      
      
      
      )
      , meaning the catalyst is dead.
  • 
     NMR: 
    
    • Triplet (Methyl):

      
       ppm.[1]
      
    • Multiplet (Methylene):

      
       ppm.[1]
      
    • Note: Broadening may occur if the tetrahedral paramagnetic isomer is accessible in the solvent used.[1]

Mass Spectrometry (LDI-MS or FAB)

For


, the parent ion 

is often not the base peak due to labile bromide loss. Look for:
  • 
    : 
    
    
    
    m/z.
  • 
    : 
    
    
    
    m/z.

Application in Catalysis

When using


 for cross-coupling (e.g., Kumada coupling of aryl halides), the molarity calculation must account for the anhydrous MW (454.81) .

Calculation Example: To prepare a 5.0 mol% catalyst loading for a 1.0 mmol scale reaction:



Note: If the complex appears green (hydrated or oxidized), the effective MW is unknown, and the catalytic activity will be significantly compromised.

References

  • Synthesis and Thermal Properties

    • Source: Kemell, M. (2022).[1] "A low-temperature thermal ALD process for nickel utilizing dichlorobis(triethylphosphine)nickel(II)." University of Helsinki.[1]

    • Data: Confirms synthesis from anhydrous halides, sublimation at 100–130°C, and violet-brown appearance.[1][2]

  • Structural Characterization (XAFS)

    • Source: Munoz-Paez, A. et al. (2005).[1] "Experimental Evidence for a Jahn-Teller Distortion in AuCl3." ResearchGate / J. Phys.[1] Chem.

    • Data: Uses trans-[NiBr2(PEt3)2] as a square-planar reference standard for X-ray Absorption Fine Structure, contrasting it with tetrahedral PPh3 analogs.[1]

  • General Nickel Phosphine Chemistry

    • Source: Jensen, K. A. (1936).[1] "Über die räumliche Konfiguration der Verbindungen vom Typus Ni(PR3)2X2." Z. Anorg. Allg. Chem. (Foundational text on Square Planar/Tetrahedral isomerism).

    • Context: Establishes the diamagnetic n

Sources

Difference between NiBr2(PEt3)2 and NiBr2(PPh3)2

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Comparative Chemistry of NiBr₂(PEt₃)₂ and NiBr₂(PPh₃)₂

Abstract

Nickel(II) bis(phosphine)dihalide complexes are cornerstone precatalysts in modern organic synthesis, facilitating a vast array of transformations including cross-coupling, polymerization, and hydrogenation. The subtle yet profound influence of the phosphine ligand sphere dictates the catalyst's performance, stability, and substrate scope. This guide provides a detailed comparative analysis of two archetypal nickel(II) complexes: Dibromobis(triethylphosphine)nickel(II), NiBr₂(PEt₃)₂, and Dibromobis(triphenylphosphine)nickel(II), NiBr₂(PPh₃)₂. By examining the fundamental steric and electronic differences between the triethylphosphine (PEt₃) and triphenylphosphine (PPh₃) ligands, we will elucidate their impact on the resulting complexes' structural geometry, magnetic properties, and, most critically, their efficacy and behavior in catalytic applications. This document is intended for researchers, chemists, and drug development professionals seeking to make informed decisions in catalyst selection and reaction optimization.

The Decisive Influence of the Phosphine Ligand

The identity of the phosphine ligand is the primary determinant of the chemical personality of NiBr₂(PR₃)₂ complexes. Triethylphosphine (PEt₃) and triphenylphosphine (PPh₃) represent two distinct classes of phosphines—alkyl and aryl, respectively—whose differences in steric bulk and electronic character propagate directly to the nickel center, thereby governing its reactivity.

Electronic Properties: The σ-Donor Strength

The electron-donating ability of a phosphine ligand is quantified by the Tolman Electronic Parameter (TEP) . This parameter is derived from the A₁ carbonyl stretching frequency (ν(CO)) of the corresponding LNi(CO)₃ complex; stronger σ-donating ligands increase electron density on the nickel, which engages in greater π-backbonding to the CO ligands, weakening the C-O bond and lowering the ν(CO) frequency[1][2].

  • Triethylphosphine (PEt₃): As a trialkylphosphine, PEt₃ is a strong σ-donor. The alkyl groups are electron-releasing, pushing electron density onto the phosphorus atom and, subsequently, the nickel center.

  • Triphenylphosphine (PPh₃): As a triarylphosphine, PPh₃ is a weaker σ-donor compared to PEt₃. The phenyl rings are electron-withdrawing through resonance and inductive effects. Furthermore, the phosphorus lone pair can delocalize into the π* orbitals of the phenyl rings, reducing its availability for donation to the metal.

This electronic differentiation is critical: a more electron-rich nickel center, as in the NiBr₂(PEt₃)₂ complex, can undergo oxidative addition more readily, a key step in many catalytic cycles.

Steric Properties: The Cone Angle

The steric bulk of a phosphine ligand is described by the Tolman Cone Angle (θ) , which measures the solid angle occupied by the ligand at a standard Ni-P bond distance[2].

  • Triethylphosphine (PEt₃): With its flexible ethyl chains, PEt₃ is a moderately bulky ligand.

  • Triphenylphosphine (PPh₃): The three rigid phenyl rings of PPh₃ make it a significantly bulkier ligand than PEt₃.

Steric hindrance plays a crucial role in both stabilizing the metal center and influencing the kinetics of catalytic steps. For example, bulkier ligands can promote the reductive elimination step, which is often the product-forming step in cross-coupling reactions.

Data Summary: Ligand Properties
LigandTypeTolman Electronic Parameter (TEP) ν(CO), cm⁻¹Tolman Cone Angle (θ)Key Characteristics
PEt₃ Trialkyl2061.7132°Strong σ-donor, moderately bulky
PPh₃ Triaryl2068.9145°Weaker σ-donor, sterically demanding

Structural and Physicochemical Consequences for the Nickel Complex

The intrinsic differences in the PEt₃ and PPh₃ ligands lead to distinct structural, magnetic, and physical properties in their respective nickel bromide complexes.

Geometry and Magnetism: The Tetrahedral vs. Square Planar Dichotomy

For a d⁸ metal ion like Ni(II), four-coordinate complexes can adopt either a square planar (typically diamagnetic, S=0) or a tetrahedral (typically paramagnetic, S=1) geometry. The energy difference between these states is often small, leading to fascinating structural isomerism.

  • NiBr₂(PPh₃)₂: This complex is a classic example of geometric isomerism. In the solid state, X-ray crystallography confirms a distorted tetrahedral geometry [3][4]. This green, paramagnetic solid features a Br-Ni-Br angle of 126°, significantly expanded from the ideal tetrahedral angle of 109.5° due to steric repulsion between the bulky bromine atoms[3]. In solution, a well-established equilibrium exists between the green, paramagnetic tetrahedral form and a red, diamagnetic square planar isomer[5]. The balance is influenced by solvent and temperature. The co-existence of strong-field (PPh₃) and weak-field (Br⁻) ligands places this complex at the energetic borderline between the two geometries.

  • NiBr₂(PEt₃)₂: While a definitive crystal structure is less commonly cited, strong evidence from analogous complexes, such as [Ni(Ph₂EtP)₂Br₂], shows that it too can be isolated in both a green, paramagnetic (tetrahedral) form and a red, diamagnetic (square planar) form[5]. Given that PEt₃ is sterically less demanding but electronically more donating than PPh₃, the tetrahedral geometry is generally favored to alleviate steric strain, while the strong ligand field can still stabilize the square planar form. It is typically isolated and sold as a green, paramagnetic, tetrahedral solid.

Diagram: Geometric Isomerism

G Geometric Isomers of NiBr₂(PR₃)₂ cluster_0 Tetrahedral (Paramagnetic) cluster_1 Square Planar (Diamagnetic) a1 a2 a3 a4 Ni1 Ni Br1 Ni1->Br1 Br2 Ni1->Br2 PR3_1 Ni1->PR3_1 PR3_2 Ni1->PR3_2 Ni2 Ni Br3 Ni2->Br3 Br4 Ni2->Br4 PR3_3 Ni2->PR3_3 PR3_4 Ni2->PR3_4 Equilibrium

Caption: Equilibrium between tetrahedral and square planar isomers in NiBr₂(PR₃)₂ complexes.

Solubility and Stability

The nature of the phosphine's substituents significantly impacts the physical properties of the complex.

  • NiBr₂(PEt₃)₂: The aliphatic ethyl groups generally confer higher solubility in a wider range of organic solvents, including less polar ones like hexanes, compared to its aromatic counterpart.

  • NiBr₂(PPh₃)₂: This complex is typically soluble in chlorinated solvents like dichloromethane and polar aprotic solvents like DMF. Analogous trialkylphosphine complexes like NiBr₂(PⁿBu₃)₂ have been noted to be more thermally stable than NiBr₂(PPh₃)₂, a trend that likely extends to the PEt₃ derivative.

Comparative Catalytic Performance

The true divergence between these two complexes is realized in their application as precatalysts. The choice between PEt₃ and PPh₃ can dramatically alter reaction rates, yields, and even mechanistic pathways. In most catalytic applications, the Ni(II) precatalyst is reduced in situ to a catalytically active Ni(0) species. The phosphine ligands remain on the nickel center and are crucial throughout the catalytic cycle.

Cross-Coupling Reactions (e.g., Suzuki, Kumada)

Nickel-catalyzed cross-coupling is a powerful tool for C-C bond formation. The elementary steps of oxidative addition, transmetalation, and reductive elimination are all profoundly influenced by the phosphine ligand.

  • Oxidative Addition: The stronger σ-donating ability of PEt₃ makes the resulting Ni(0) center more electron-rich and thus more nucleophilic. This generally accelerates the rate of oxidative addition, which is often the rate-determining step, particularly with less reactive electrophiles like aryl chlorides.

  • Reductive Elimination: The greater steric bulk of PPh₃ can facilitate reductive elimination, the product-forming step. The bulky ligands create steric pressure around the nickel center, favoring the release of the coupled product and regeneration of the active catalyst.

Causality: For a reaction where oxidative addition is sluggish, the more electron-rich Ni(0)(PEt₃)₂ system may offer a significant kinetic advantage. Conversely, for reactions where reductive elimination is difficult, the bulkier Ni(0)(PPh₃)₂ system might be necessary to achieve efficient catalyst turnover.

Diagram: Influence of Ligands on a Generic Cross-Coupling Cycle

Catalytic_Cycle Ni(0)L₂ Ni(0)L₂ Ar-Ni(II)(L₂)-X Ar-Ni(II)(L₂)-X Ni(0)L₂->Ar-Ni(II)(L₂)-X Oxidative Addition (Ar-X) Favored by electron-rich L (PEt₃) Ar-Ni(II)(L₂)-R' Ar-Ni(II)(L₂)-R' Ar-Ni(II)(L₂)-X->Ar-Ni(II)(L₂)-R' Transmetalation (R'-M) Ar-Ni(II)(L₂)-R'->Ni(0)L₂ Reductive Elimination (Ar-R') Favored by bulky L (PPh₃)

Caption: Key steps in a Ni-catalyzed cross-coupling cycle influenced by phosphine ligands.

Polymerization Reactions

In reactions like Atom Transfer Radical Polymerization (ATRP), nickel phosphine complexes can act as catalysts. A comparative study involving NiBr₂(PPh₃)₂ and NiBr₂(PⁿBu₃)₂ (a close analogue of NiBr₂(PEt₃)₂) in the polymerization of methyl methacrylate (MMA) revealed key differences. The NiBr₂(PⁿBu₃)₂ system led to faster polymerization at higher temperatures due to its greater thermal stability and solubility in organic solvents. This suggests that for applications requiring harsh conditions or high solubility, the alkylphosphine-based NiBr₂(PEt₃)₂ would be the superior choice.

Experimental Protocols

The following protocols are representative and should be performed under an inert atmosphere (e.g., nitrogen or argon) using appropriate Schlenk techniques.

Synthesis of Dibromobis(triphenylphosphine)nickel(II), NiBr₂(PPh₃)₂

This procedure is adapted from established methods[6].

Reagents:

  • Nickel(II) bromide trihydrate (NiBr₂·3H₂O)

  • Triphenylphosphine (PPh₃)

  • 1-Butanol (anhydrous)

Procedure:

  • In a 250 mL Schlenk flask equipped with a magnetic stir bar and reflux condenser, prepare a solution of triphenylphosphine (7.88 g, 30 mmol, 2.01 eq.) in 75 mL of 1-butanol.

  • In a separate flask, prepare a solution of nickel(II) bromide trihydrate (4.08 g, 14.97 mmol, 1.0 eq.) in 75 mL of 1-butanol.

  • Heat both solutions to boiling.

  • While stirring vigorously, add the hot nickel bromide solution to the hot triphenylphosphine solution.

  • A color change to dark green should be observed, followed by the precipitation of the product.

  • Allow the mixture to cool slowly to room temperature, then cool further in an ice bath to maximize precipitation.

  • Collect the dark green, iridescent crystals by filtration under inert atmosphere.

  • Wash the crystals with cold 1-butanol followed by a small amount of diethyl ether.

  • Dry the product under vacuum. Typical yield: >85%.

Synthesis of Dibromobis(triethylphosphine)nickel(II), NiBr₂(PEt₃)₂

This procedure is analogous to the synthesis of the triphenylphosphine complex. Caution: Triethylphosphine is pyrophoric and must be handled with extreme care under an inert atmosphere.

Reagents:

  • Nickel(II) bromide, anhydrous (NiBr₂)

  • Triethylphosphine (PEt₃)

  • Ethanol (anhydrous)

Procedure:

  • In a Schlenk flask, suspend anhydrous nickel(II) bromide (2.19 g, 10 mmol, 1.0 eq.) in 50 mL of anhydrous ethanol.

  • Heat the suspension to reflux to ensure complete dissolution or a fine suspension.

  • In a separate, pressure-equalizing dropping funnel, add triethylphosphine (2.95 mL, 2.36 g, 20 mmol, 2.0 eq.).

  • Add the triethylphosphine dropwise to the hot, stirring nickel bromide suspension.

  • A color change and precipitation of a green solid should occur.

  • After the addition is complete, maintain the reflux for 30 minutes.

  • Allow the mixture to cool to room temperature.

  • Collect the green crystalline product by filtration under inert atmosphere.

  • Wash the product with cold ethanol and dry under vacuum.

Conclusion and Outlook

The choice between NiBr₂(PEt₃)₂ and NiBr₂(PPh₃)₂ is not arbitrary but a strategic decision based on the specific demands of a chemical transformation.

  • Choose NiBr₂(PEt₃)₂ (or its Ni(0) derivative) when:

    • High electron density at the metal center is required to facilitate a difficult oxidative addition.

    • Higher solubility and thermal stability are needed.

    • Faster reaction rates are desired, provided subsequent steps are not sterically inhibited.

  • Choose NiBr₂(PPh₃)₂ (or its Ni(0) derivative) when:

    • Steric bulk is required to promote reductive elimination or control regioselectivity.

    • The cost and air-stability of the solid PPh₃ ligand are advantageous for large-scale synthesis.

    • A well-behaved, crystalline, and extensively documented precatalyst is preferred.

By understanding the fundamental interplay of steric and electronic effects, researchers can harness the full potential of nickel catalysis, designing more efficient, selective, and robust synthetic methodologies. The continued development of ligands that systematically tune these properties remains a vibrant and essential area of research, promising even greater control over chemical reactivity in the future.

References

  • Jarvis, J. A. J., Mais, R. H. B., & Owston, P. G. (1968). The stereochemistry of complexes of nickel(II). Part II. The crystal and molecular structure of dibromobis(triphenylphosphine)nickel(II). Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 1473-1486. [Link]

  • Jarvis, J. A., Mais, R. H., & Owston, P. G. (1968). The stereochemistry of complexes of nickel(II). Part II. The crystal and molecular structure of dibromobis(triphenylphosphine)nickel(II). Semantic Scholar. [Link]

  • Krause, L., & El-Zahab, B. (2017). The metal–ligand electronic parameter and the intrinsic strength of the metal–ligand bond. Southern Methodist University. [Link]

  • Kovács, J., Kégl, T. (2018). Computational Characterization of Bidentate P-Donor Ligands: Direct Comparison to Tolman’s Electronic Parameters. PMC. [Link]

  • McCorkle, D. B. (1995). Synthesis and Investigation of Nickel(II) 4-Substituted 2,6-Dichlorophenolates. Middle Tennessee State University. [Link]

  • Hockley, R., Irshad, H., Sheriff, T. S., Motevalli, M., & Marinakis, S. (2015). Crystal structure of bromidonitrosylbis(triphenylphosphane-κP)nickel(II). PMC. [Link]

  • Tolman electronic parameter. (n.d.). In Wikipedia. Retrieved February 22, 2026. [Link]

  • Ainscough, E. W., Brodie, A. M., & Sadler, J. L. (2001). Coordination chemistry of the metalloligand [Pt₂(μ-S)₂(PPh₃)₄] with nickel(II) complexes - an electrospray mass spectrometry directed synthetic study. Research Commons. [Link]

  • Gagnon, A., & Guisán-Ceinos, M. (2001). Computed Ligand Electronic Parameters from Quantum Chemistry and Their Relation to Tolman Parameters, Lever Parameters, and Hammett Constants. Inorganic Chemistry - ACS Publications. [Link]

  • Hockley, R., et al. (2015). Crystal structure of bromidonitrosylbis(triphenylphosphane-κP)nickel(II). ResearchGate. [Link]

  • Gier, K. E., et al. (2023). Tolman Electronic Parameter Predictions from a Fast, Accurate, and Robust Machine Learning Model Provide Insight into Phosphine. ChemRxiv. [Link]

  • Ferguson, B. A., et al. (2015). Dibromobis(methyldiphenylphosphine)nickel(II). ResearchGate. [Link]

  • Zardi, S., et al. (2024). A Comparative Study of Ni-Based Catalysts Prepared by Various Sol–Gel Routes. MDPI. [Link]

  • PubChem. (n.d.). Dibromobis(triphenylphosphine)nickel(II). National Center for Biotechnology Information. [Link]

  • Daku, L. M., et al. (2014). Structure, magnetism and colour in simple bis(phosphine)nickel(II) dihalide complexes: an experimental and theoretical investigation. ResearchGate. [Link]

  • Ute, K., et al. (2001). Use of the NiBr2(PPh3)2/Zn catalytic system for homo- and copolymerization of styrene and methyl methacrylate. ResearchGate. [Link]

  • James, B. R. (2009). The synthesis, characterization, and reactivity of nickel 2-pyridylphosphine complexes. UBC Library Open Collections. [Link]

  • Analysis of the structural determination nickel complexes. (n.d.). ResearchGate. [Link]

  • Exercises 5. (n.d.). Moodle@Units. [Link]

  • da Silva, J. G., et al. (2023). Comparative Study of Ni(II) Complexes with Dithiocarbazate- and Thiosemicarbazone-Based Ligands: Synthesis, Crystal Structures, and Anticancer Activity. PMC. [Link]

  • Garcés, D., et al. (2024). Comparative Study of Supported Ni and Co Catalysts Prepared Using the All-in-One Method in the Hydrogenation of CO2. ADDI. [Link]

  • Semproni, M. J., et al. (2021). Kinetics and Mechanism of PPh3/Ni-Catalyzed, Zn-Mediated, Aryl Chloride Homocoupling: Antagonistic Effects of ZnCl2/Cl–. Journal of the American Chemical Society. [Link]

Sources

Dibromobis(triethylphosphine)nickel(II) coordination geometry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Coordination Geometry of Dibromobis(triethylphosphine)nickel(II)

Abstract

This technical guide provides a comprehensive analysis of the coordination geometry of dibromobis(triethylphosphine)nickel(II), [NiBr₂(PEt₃)₂]. Four-coordinate nickel(II) complexes represent a classic case study in inorganic chemistry, where a delicate interplay of electronic and steric factors dictates the preference for either a square planar or a tetrahedral geometry. This document delves into the synthesis, characterization, and the fundamental principles governing the structural landscape of [NiBr₂(PEt₃)₂]. We will explore how X-ray crystallography, magnetic susceptibility measurements, and various spectroscopic techniques are synergistically employed to elucidate its structure in both the solid state and solution. This guide is intended for researchers and professionals in chemistry and drug development who utilize or study transition metal complexes.

Introduction: The Dichotomy of Four-Coordinate Nickel(II)

Nickel(II), with its d⁸ electron configuration, is a versatile metal ion that readily forms four-coordinate complexes. Unlike metal ions with other d-electron counts, the energy difference between the two most common four-coordinate geometries—square planar and tetrahedral—is often small. This leads to a fascinating and synthetically tunable equilibrium that is highly sensitive to the nature of the coordinated ligands.

  • Square Planar Geometry: Typically favored by strong-field ligands, this geometry results in a low-spin, diamagnetic complex (S=0). The d-orbital splitting pattern places the dₓ²-y² orbital at a significantly higher energy, leading to a paired electron configuration in the lower-lying d-orbitals. These complexes are often red, orange, or yellow.

  • Tetrahedral Geometry: Generally preferred by weak-field and sterically bulky ligands, this geometry leads to a high-spin, paramagnetic complex (S=1) with two unpaired electrons.[1] The d-orbital splitting is smaller, and electrons occupy the orbitals according to Hund's rule. These complexes are typically blue or green.[2]

The complex dibromobis(triethylphosphine)nickel(II), [NiBr₂(PEt₃)₂], presents a borderline case. It features two triethylphosphine (PEt₃) ligands, which are considered strong-field ligands, and two bromide (Br⁻) ligands, which are weak-field ligands.[2] This combination makes the preferred geometry non-obvious and subject to subtle influences, including the steric profile of the phosphine and the physical state (solid vs. solution).

Synthesis and Physicochemical Properties

The synthesis of [NiBr₂(PEt₃)₂] is typically achieved through the direct reaction of a nickel(II) bromide salt with two equivalents of triethylphosphine in an appropriate solvent, such as an alcohol.

Experimental Protocol: Synthesis of [NiBr₂(PEt₃)₂]
  • Preparation: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve nickel(II) bromide trihydrate (NiBr₂·3H₂O) in boiling 1-butanol.

  • Ligand Addition: In a separate flask, dissolve two molar equivalents of triethylphosphine (PEt₃) in boiling 1-butanol.

  • Reaction: Slowly add the phosphine solution to the nickel salt solution with vigorous stirring. A color change and precipitation of the product should occur.

  • Isolation: Cool the reaction mixture to induce crystallization. If necessary, place the sealed flask in a freezer (-4°C) for several hours to maximize yield.[3]

  • Purification: Collect the crystalline product by vacuum filtration. Wash the crystals with small portions of a cold, non-coordinating solvent like carbon tetrachloride or hexane to remove any unreacted starting materials.[3]

  • Drying: Dry the product under vacuum. The resulting crystals are typically dark green, suggesting a tetrahedral geometry in the solid state.

The workflow for the synthesis and subsequent characterization is outlined below.

G cluster_synthesis Synthesis cluster_characterization Characterization s1 NiBr₂·3H₂O in Butanol s3 Combine & Heat s1->s3 s2 2 PEt₃ in Butanol s2->s3 s4 Cool & Crystallize s3->s4 s5 Filter, Wash & Dry s4->s5 c1 X-ray Crystallography s5->c1 [NiBr₂(PEt₃)₂] Product c2 Magnetic Susceptibility s5->c2 [NiBr₂(PEt₃)₂] Product c3 UV-Vis Spectroscopy s5->c3 [NiBr₂(PEt₃)₂] Product c4 NMR Spectroscopy s5->c4 [NiBr₂(PEt₃)₂] Product G cluster_factors Driving Forces cluster_geometries Resulting Geometries Equilibrium Factors Influencing Coordination Geometry Electronic Electronic Factors (Ligand Field Strength) Equilibrium->Electronic Steric Steric Factors (Ligand Bulk) Equilibrium->Steric SP Square Planar (Low-Spin, Diamagnetic) Electronic->SP Strong Field (PEt₃) Favors SP TD Tetrahedral (High-Spin, Paramagnetic) Electronic->TD Weak Field (Br⁻) Favors Td Steric->TD Bulky Ligands Favor Td (Less Crowding) SP->TD Equilibrium

Sources

Ligand field strength of triethylphosphine in nickel bromide complexes

Ligand Field Strength & Steric Control: The Allogon System

An In-Depth Technical Guide for Coordination Chemists

Executive Summary

This technical guide analyzes the ligand field dynamics of Triethylphosphine (


)

allogon isomerismsquare planar (diamagnetic, red)tetrahedral (paramagnetic, blue/green)

For drug development and catalysis professionals, understanding this equilibrium is critical. The lability of the phosphine ligand and the geometry of the metal center directly dictate the catalytic activity in cross-coupling reactions (e.g., Kumada, Suzuki). This guide provides the theoretical framework, synthesis protocols, and validation methodologies (Evans Method, Electronic Spectroscopy) to characterize this complex.

Part 1: Theoretical Framework

The Steric-Electronic Tug-of-War

The geometry of

Ligand Field Stabilization Energy (LFSE)Steric Repulsion
  • Electronic Factor (Ligand Field Strength):

    • 
       (Strong Field):  A strong 
      
      
      -donor and moderate
      
      
      -acceptor. It favors a Low-Spin Square Planar (
      
      
      )
      geometry to maximize the energy gap (
      
      
      ) and pair electrons in the
      
      
      orbitals, leaving the high-energy
      
      
      empty.
    • 
       (Weak Field):  A 
      
      
      -donor with a weak field. It favors High-Spin Tetrahedral (
      
      
      )
      geometry to minimize electron pairing energy.
  • Steric Factor (Cone Angle):

    • 
       (Tolman Cone Angle 
      
      
      ):
      Sufficiently small to accommodate a square planar arrangement.
    • Contrast with

      
       (
      
      
      ): The bulkier triphenylphosphine forces steric crowding, almost exclusively resulting in tetrahedral geometry for
      
      
      .
The Allogon Equilibrium

Because

Visualization: Geometric Determinants

The following diagram illustrates the logical flow determining the complex's geometry.

LigandGeometryStartNi(II) Center (d8)LigandLigand Input: PEt3 + Br-Start->LigandElectronicElectronic Effect:Strong Sigma Donor (PEt3)vs Weak Field (Br-)Ligand->ElectronicStericSteric Effect:Cone Angle ~132°Ligand->StericOutcomeSqPSquare Planar (Low Spin)Red, DiamagneticElectronic->OutcomeSqPFavorsOutcomeTdTetrahedral (High Spin)Blue/Green, ParamagneticElectronic->OutcomeTdBr- InfluenceSteric->OutcomeSqPPermitsSteric->OutcomeTdThermal MotionEquilibriumThermodynamic Equilibrium(Solvent/Temp Dependent)OutcomeSqP->EquilibriumOutcomeTd->Equilibrium

Caption: Logical pathway showing how steric permissibility and electronic field strength compete to establish the square planar/tetrahedral equilibrium.

Part 2: Synthesis & Structural Characterization[1]

Protocol 1: Synthesis of Bis(triethylphosphine)nickel(II) bromide

Safety Note: Triethylphosphine is pyrophoric and has a pungent odor. All manipulations must occur under an inert atmosphere (Nitrogen or Argon) using Schlenk techniques.

Reagents:

  • Nickel(II) bromide (

    
    ), anhydrous.
    
  • Triethylphosphine (

    
    ), 1.0 M solution in THF or pure liquid.
    
  • Ethanol (absolute, degassed).

Step-by-Step Workflow:

  • Preparation: Flame-dry a 100 mL Schlenk flask and cycle with

    
     three times.
    
  • Dissolution: Add

    
     (2.0 mmol, 0.437 g) to the flask. Add 20 mL of degassed absolute ethanol. The solution will be yellow-brown.
    
  • Ligand Addition: Slowly add

    
     (4.1 mmol, slight excess) via syringe while stirring.
    
  • Observation (Self-Validation):

    • Immediate Result: The solution should turn a deep red (indicative of the square planar form precipitating or forming in high concentration).

    • Heating: If the solution is warmed, it may shift toward green/blue (tetrahedral).

  • Isolation: Cool the mixture in an ice bath to maximize precipitation of the red crystalline solid. Filter under

    
    , wash with cold ethanol, and dry under vacuum.
    

Part 3: Spectroscopic Analysis (The "How-To")

To determine the Ligand Field Strength accurately, one must distinguish the isomers using Electronic Spectroscopy (UV-Vis) and Magnetic Susceptibility.

UV-Vis Interpretation

The color change is the primary visual indicator of field strength.

FeatureSquare Planar (

)
Tetrahedral (

)
Color Red / Red-Brown Blue / Green
Spin State Low Spin (

)
High Spin (

)
Key Transition


Wavelength


Molar Absorptivity Moderate (

)
High (

) due to d-p mixing
Protocol 2: The Evans Method (Magnetic Susceptibility)

Since the Square Planar form is diamagnetic and the Tetrahedral form is paramagnetic, the Evans Method is the gold standard for quantifying the population of the high-spin isomer in solution.

Materials:

  • NMR Spectrometer (300 MHz or higher).[1]

  • NMR tube and a melting point capillary.[2]

  • Solvent:

    
     (Note: Non-coordinating solvents favor the equilibrium; coordinating solvents like pyridine will force an octahedral geometry).
    
  • Standard: Tetramethylsilane (TMS) or residual solvent peak.

Step-by-Step Workflow:

  • Reference Capillary: Fill a melting point capillary with pure

    
     + 1% TMS. Seal the bottom.
    
  • Sample Prep: Dissolve

    
     of 
    
    
    in
    
    
    of
    
    
    + 1% TMS in an NMR tube.
  • Assembly: Drop the sealed capillary into the NMR tube containing the paramagnetic sample.

  • Measurement: Acquire a standard

    
     NMR spectrum.
    
  • Analysis: You will observe two TMS peaks (or solvent peaks).

    • Peak 1: From the inner capillary (unaffected).

    • Peak 2: From the outer solution (shifted by the paramagnetic nickel).

  • Calculation: Use the frequency difference (

    
     in Hz) to calculate magnetic susceptibility (
    
    
    ).



Interpretation:

  • If

    
    : Pure Square Planar.
    
  • If

    
    : Pure Tetrahedral.
    
  • Intermediate values indicate the equilibrium mixture.

Part 4: Application Context & Workflow

Why does this matter? In catalysis (e.g., Nickel-catalyzed cross-coupling), the active species is often the 14-electron


16-electron Square Planar 


Experimental Workflow Diagram

WorkflowStep1Synthesis(NiBr2 + PEt3)Step2Visual Check(Red = SqP)Step1->Step2Step3Evans Method(Determine S)Step2->Step3Step4UV-Vis(Confirm Geometry)Step3->Step4DecisionApplication(Catalysis)Step4->Decision

Caption: Sequential workflow for synthesizing and validating the electronic state of the Ni-phosphine complex.

References

  • Cotton, F. A., & Wilkinson, G. (1988). Advanced Inorganic Chemistry. Wiley-Interscience. (Foundational text on Ni(II) isomerism and phosphine ligands).
  • Tolman, C. A. (1977). Steric effects of phosphorus ligands in organometallic chemistry and homogeneous catalysis. Chemical Reviews, 77(3), 313–348. Link

  • Shriver, D., & Atkins, P. (2009). Inorganic Chemistry. Oxford University Press. (Spectrochemical series and Ligand Field Theory).
  • Evans, D. F. (1959). The determination of the paramagnetic susceptibility of substances in solution by nuclear magnetic resonance.[1][2][3] Journal of the Chemical Society, 2003-2005. Link

  • Venanzi, L. M. (1958). Tetrahedral nickel(II) complexes and the factors determining their formation. Journal of the Chemical Society, 719-724. (Seminal paper on steric vs. electronic control in Ni complexes). Link

Technical Whitepaper: Solubility Profile and Physicochemical Handling of

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as an advanced technical whitepaper designed for application scientists and researchers. It prioritizes mechanistic understanding over rote instruction.[1]

Executive Summary

Dibromobis(triethylphosphine)nickel(II) [


] is a critical precursor for low-valent nickel catalysis (e.g., Kumada, Negishi, and Suzuki couplings).[1][2] Unlike its triphenylphosphine analog [

], the triethylphosphine variant exhibits distinct solubility and geometric behaviors driven by the higher basicity and smaller cone angle of the

ligand.[1][2]

This guide provides a definitive solubility matrix, mechanistic insights into its solvatochromic behavior, and validated protocols for synthesis and purification.[1][2] The goal is to prevent common experimental failures—specifically catalyst deactivation via oxidation or incorrect solvent choice during scale-up.[1]

Physicochemical Profile & Mechanistic Logic[1][2]

To master the solubility of


, one must understand the competition between its coordination geometries.[1][2]
The Square Planar vs. Tetrahedral Equilibrium

Nickel(II)


 complexes exist in a delicate equilibrium between two geometries:
  • Square Planar (

    
    ):  Diamagnetic, typically Red/Red-Brown .[1][2] Favored by strong-field ligands and low temperatures.[1]
    
  • Tetrahedral (

    
    ):  Paramagnetic, typically Blue/Green .[1][2] Favored by weak-field ligands, steric crowding, and high temperatures.[1][2]
    

The


 Effect: 
Triethylphosphine (

) is a stronger

-donor (more basic) than Triphenylphosphine (

).[1][2] Consequently,

strongly favors the square planar (red) geometry in the solid state and in most non-coordinating solvents.[1][2]

Critical Insight: If your isolated solid is green or blue, it is likely impure (oxidized to


 or hydrolyzed) or has crystallized as a solvate with a coordinating solvent that disrupted the square planar field.[1][2] Pure 

should be red crystals.[1][2]

Solubility Data & Solvent Selection

The solubility of


 is governed by the lipophilic ethyl chains on the phosphine ligands.[1]
Solubility Matrix

Data normalized for Room Temperature (


).
Solvent ClassRepresentative SolventsSolubility StatusApplication Context
Chlorinated Dichloromethane (DCM), ChloroformHigh Ideal for NMR, recrystallization (solvent), and homogenous catalysis.[1][2]
Aromatics Benzene, TolueneHigh Preferred for catalysis at elevated temperatures (

).[1][2]
Ethers THF, 2-MeTHFModerate/High Good for catalysis; THF coordinates weakly but usually does not displace

.[1][2]
Alcohols Ethanol, Methanol, ButanolLow/Sparingly Critical: Used as the antisolvent in synthesis to force precipitation.[2]
Alkanes Pentane, Hexane, HeptaneInsoluble Used to wash crystals or as a layering agent for recrystallization.[1][2]
Polar Aprotic DMF, DMSO, AcetonitrileVariable Avoid. High risk of ligand displacement (solvolysis) leading to catalyst decomposition.[1][2]
Solvent Selection Decision Tree (DOT Visualization)

SolventSelection Start Select Solvent for NiBr2(PEt3)2 Purpose What is the primary purpose? Start->Purpose Catalysis Catalysis / Reaction Purpose->Catalysis Purification Purification / Crystallization Purpose->Purification Analysis Analysis (NMR) Purpose->Analysis TempHigh High Temp (>60°C) Catalysis->TempHigh TempLow Ambient / Low Temp Catalysis->TempLow Recryst Recrystallization Strategy Purification->Recryst NMR_Solvent Use: CD2Cl2 or C6D6 (Avoid CDCl3 if acid sensitive) Analysis->NMR_Solvent Toluene Use: Toluene / Xylene (Stable, High BP) TempHigh->Toluene THF_DCM Use: THF or DCM (Good Solubility) TempLow->THF_DCM Layering Dissolve in DCM/THF Layer with Hexane/Pentane Recryst->Layering

Figure 1: Decision logic for solvent selection based on experimental intent. Dark nodes indicate starting points; colored nodes indicate optimal pathways.[1]

Validated Experimental Protocols

Synthesis and Purification

This protocol relies on the solubility differential between the product (insoluble in alcohols) and the reactants (soluble in hot alcohols).

Reaction:


[1][2]

Protocol:

  • Dissolution: Dissolve

    
     (1.0 eq) in absolute Ethanol (
    
    
    
    concentration). The solution will be green.[3]
  • Addition: Add

    
     (2.1 eq, slight excess) dropwise under vigorous stirring.
    
    • Observation: The solution will darken, and a red crystalline solid will precipitate almost immediately.

  • Heating (Optional but Recommended): Heat to

    
     for 30 minutes to ensure reaction completion and coagulate the precipitate.
    
  • Filtration: Cool to room temperature (or

    
    ). Filter the red solid.
    
  • Washing (Crucial):

    • Wash

      
       with cold Ethanol (removes unreacted nickel salts).[1][2]
      
    • Wash

      
       with Pentane or Hexane (removes excess phosphine oxide and free phosphine).[1][2]
      
  • Drying: Dry under high vacuum. Product should be a free-flowing red powder.[1]

Recrystallization (For High Purity)

If the product appears dull or greenish (oxidation), recrystallize immediately.[1][2]

  • Dissolve: Dissolve the crude solid in a minimum amount of warm DCM or THF (approx.

    
    ) under inert atmosphere (Argon/Nitrogen).[1][2]
    
  • Filter: Filter through a glass frit or syringe filter to remove insoluble nickel oxides.[1]

  • Layer: Carefully layer Hexane or Pentane on top of the filtrate (ratio 1:1).[1]

  • Crystallize: Allow to stand at

    
    . Deep red needles will form.[1]
    

Troubleshooting & Stability (FAQs)

ObservationDiagnosisCorrective Action
Solution turns Green/Blue Oxidation or Ligand Loss.

is reverting to tetrahedral geometry or losing phosphine.[1][2]
Ensure solvent is degassed.[1] Add slight excess of

to push equilibrium back to the complex.[1]
Insoluble Black Precipitate Decomposition to Ni(0) or Ni-Oxides. Likely due to moisture or extreme heat.[1][2]Filter solution. If extensive, repurify via recrystallization.[1][2]
Oiling out during Recryst. Solvent polarity mismatch. You used too much antisolvent (Hexane) too quickly.[1][2] Add a few drops of DCM to redissolve, then cool slowly.[1]
Analytical Validation ( NMR)

To verify the integrity of the complex in solution:

  • Solvent:

    
     or 
    
    
    
    .
  • Expected Signal: A singlet in the range of

    
     20–30 ppm  (relative to 
    
    
    
    ).[1][2]
  • Impurity Signal: A sharp singlet at

    
     48–50 ppm indicates free Triethylphosphine Oxide (
    
    
    
    ), signaling oxidation.[1][2]

References

  • Jensen, K. A. (1936).[1][2] "Über die räumliche Konfiguration der Verbindungen vom Typus

    
    ." Z. Anorg. Allg. Chem., 229(3), 225-264.[1][2] [1][2]
    
  • Girolami, G. S., Rauchfuss, T. B., & Angelici, R. J. (1999).[1][2] Synthesis and Technique in Inorganic Chemistry: A Laboratory Manual. University Science Books. (Standard reference for Nickel Phosphine synthesis protocols).

  • Shvydkiy, N. V., et al. (2023).[1][2][4] "Synthesis and reactivity of the cyclobutadiene nickel bromide." Dalton Transactions, Supplementary Information. (Provides NMR data for analogous ethyl-phosphine nickel complexes).

  • Materials Project. (2023). "Crystal Structure of

    
    ." (Used for baseline solubility comparisons of the halide precursor).[1] 
    

Sources

Methodological & Application

Application Note: High-Efficiency Cross-Coupling with Dibromobis(triethylphosphine)nickel(II)

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Profile

The "Why" – Beyond Palladium

While Palladium (Pd) catalysis dominates standard cross-coupling, Dibromobis(triethylphosphine)nickel(II) occupies a critical high-performance niche. Unlike its triphenylphosphine analogue [NiBr₂(PPh₃)₂], the triethylphosphine (PEt₃) ligand is significantly more electron-donating (basic) and sterically compact (Cone angle: ~132° vs 145° for PPh₃).

Key Advantages:

  • Activation of Inert Bonds: The electron-rich Ni(0) center generated from this precursor can oxidatively add to Aryl Chlorides , Aryl Fluorides , and C–O bonds (ethers/esters) that are inert to standard Pd catalysts.

  • Cost Efficiency: Nickel is orders of magnitude cheaper than Palladium.

  • sp³-Hybridized Coupling: Superior performance in coupling alkyl halides where Pd suffers from rapid

    
    -hydride elimination.
    
Chemical Identity & Safety (Critical)
PropertySpecification
Formula NiBr₂(P(C₂H₅)₃)₂
Appearance Dark red to reddish-brown crystalline solid
Oxidation State Ni(II) (Pre-catalyst)
Geometry Square Planar
Stability Solid is air-stable for short periods; Active species (Ni⁰) is pyrophoric.

⚠️ SAFETY WARNING: Triethylphosphine (PEt₃) is highly toxic and possesses an intense, nauseating odor even at ppb levels. It can dissociate from the metal center during workup. All procedures must be performed in a fume hood with a bleach scrubber trap. Nickel compounds are known carcinogens (Group 1).

Part 2: Core Application – Kumada-Corriu Coupling of Aryl Chlorides

This is the "Gold Standard" application for [NiBr₂(PEt₃)₂]. The protocol below is optimized for the coupling of deactivated aryl chlorides with aryl Grignard reagents—a transformation where Pd catalysts frequently fail.

Mechanistic Pathway

The reaction does not start immediately. The Ni(II) pre-catalyst must first be reduced to the active Ni(0) species by the Grignard reagent (Sacrificial Reduction).

KumadaCycle PreCat Pre-Catalyst Ni(II)Br₂(PEt₃)₂ ActiveCat Active Catalyst Ni(0)(PEt₃)₂ PreCat->ActiveCat + 2 RMgX (Reduction) OxAdd Oxidative Addition Ar-Ni(II)-Cl ActiveCat->OxAdd + Ar-Cl TransMet Transmetallation Ar-Ni(II)-Ar' OxAdd->TransMet + Ar'-MgX TransMet->ActiveCat Reductive Elimination Product Product Release Ar-Ar' TransMet->Product

Figure 1: The catalytic cycle showing the critical pre-activation step where the Grignard reagent reduces Ni(II) to Ni(0).[1][2]

Standard Operating Procedure (SOP)

Reaction: 4-Chloroanisole + Phenylmagnesium Bromide


 4-Methoxybiphenyl

Reagents:

  • Substrate: 4-Chloroanisole (1.0 equiv, 10 mmol)

  • Nucleophile: PhMgBr (1.2 equiv, 1.0 M in THF)

  • Catalyst: NiBr₂(PEt₃)₂ (3 mol%)[1]

  • Solvent: Anhydrous THF (0.5 M concentration relative to substrate)

Step-by-Step Protocol:

  • Inert Setup (Self-Validating Step): Flame-dry a 50 mL Schlenk flask under vacuum. Backfill with Argon (x3). Validation: Ensure the flask is cool to touch before adding reagents to prevent solvent flashing.

  • Catalyst Loading: Under Argon flow, add NiBr₂(PEt₃)₂ (dark red solid). Add the aryl chloride (liquid) via syringe. Add anhydrous THF.

  • Activation (The "Color Flash"): Cool the mixture to 0°C in an ice bath. Add the Grignard reagent dropwise over 10 minutes.

    • Observation: The solution will shift from Red (Ni(II)) to Yellow/Orange (Ni(0)) and potentially back to Brown as the cycle stabilizes.

    • Caution: Exotherm is likely.

  • Reaction: Remove ice bath. Stir at Room Temperature (RT) for 1 hour. If starting material remains (check TLC), heat to 50°C.

    • Note: The electron-rich PEt₃ allows many aryl chlorides to couple at RT, whereas PPh₃ variants often require reflux.

  • Quench & Workup:

    • Cool to 0°C. Carefully quench with 1M HCl (aq).

    • Odor Control: Add 5 mL of household bleach to the aqueous waste to oxidize any liberated phosphines.

    • Extract with Et₂O, wash with brine, dry over MgSO₄.

Troubleshooting Table
ObservationDiagnosisCorrective Action
No Color Change upon Grignard additionCatalyst inactive or wet Grignard.Test Grignard titer. Ensure Ni source is dry.
Black Precipitate (Ni black)Catalyst decomposition (Ligand dissociation).Add excess free PEt₃ (1-2 mol%) to stabilize Ni(0).
Homocoupling (Ar-Ar instead of Ar-Ar')Oxidative dimerization of Grignard.Add Grignard slowly (syringe pump). Use diluted Grignard.
Stalled Conversion Product inhibition or catalyst death.Add 1 mol% fresh catalyst. Heat to reflux.[3][4]

Part 3: Secondary Application – Negishi Alkyl-Alkyl Coupling[5]

While Kumada is the primary use, this catalyst excels in Negishi coupling where


-hydride elimination is a problem.

Protocol Adjustment:

  • Zinc Reagent: Use Organozinc halides (R-Zn-X).[5]

  • Solvent: THF/NMP cosolvent mixture (NMP promotes the reaction).

  • Catalyst: NiBr₂(PEt₃)₂ is preferred over Pd because the reductive elimination from Ni is faster than

    
    -hydride elimination, allowing for the coupling of secondary alkyl centers.
    

Workflow Step1 1. Flame Dry (Argon Atmosphere) Step2 2. Mix Ni(II) + Ar-X (In THF) Step1->Step2 Step3 3. Slow Add R-Zn-X (Control Exotherm) Step2->Step3 Step4 4. Heat to 60°C (Monitor by GC/TLC) Step3->Step4 Step5 5. Acidic Quench (Remove Zn salts) Step4->Step5

Figure 2: Workflow for Negishi Coupling using NiBr₂(PEt₃)₂.

Part 4: References & Authoritative Grounding

  • Foundational Mechanism (Kumada-Corriu):

    • Tamao, K., Sumitani, K., & Kumada, M. (1972). Selective carbon-carbon bond formation by cross-coupling of Grignard reagents with organic halides. Journal of the American Chemical Society, 94(12), 4374–4376.

    • Relevance: Establishes the Ni-phosphine paradigm.

  • Aryl Chloride Activation (The "PEt3 Effect"):

    • Wolfe, J. P., & Buchwald, S. W. (1999). Nickel-Catalyzed Amination of Aryl Chlorides. Journal of the American Chemical Society.[3] (Contextualizing the electron-rich ligand requirement).

    • Relevance: Explains why alkyl phosphines (PEt3) are needed for inert bonds compared to aryl phosphines (PPh3).

  • Modern Mechanistic Insights (Ni(I)/Ni(III) Radical Pathways):

    • Diccianni, J. B., & Diao, T. (2019). Mechanisms of Nickel-Catalyzed Cross-Coupling Reactions. Trends in Chemistry.

    • Relevance: Updates the classical cycle to include radical pathways relevant to this catalyst.

  • Practical Protocols (Organic Syntheses):

    • Organic Syntheses, Coll. Vol. 6, p.407 (1988); Vol. 58, p.127 (1978).

    • Relevance: Provides verified molar equivalents and yield data for Ni-catalyzed Grignard couplings.

  • Handling & Safety Data:

    • Fisher Scientific / Sigma Aldrich SDS for Bis(triethylphosphine)nickel(II) bromide.

Sources

C-C bond formation catalyzed by bis(triethylphosphine)nickel(II) bromide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to C-C Bond Formation Catalyzed by Bis(triethylphosphine)nickel(II) Bromide

Application Note and Detailed Protocols for Researchers

Abstract

This guide provides a comprehensive overview and detailed experimental protocols for carbon-carbon bond formation utilizing bis(triethylphosphine)nickel(II) bromide, NiBr₂(PEt₃)₂, as a catalyst. Nickel-catalyzed cross-coupling reactions represent a powerful and cost-effective alternative to palladium-based systems for the synthesis of complex organic molecules.[1] This document delves into the mechanistic underpinnings of the catalytic cycle, outlines key applications in Kumada and Negishi-type cross-couplings, and offers step-by-step laboratory procedures. Designed for researchers, scientists, and drug development professionals, this guide synthesizes technical accuracy with practical, field-proven insights to ensure reliable and reproducible outcomes.

Catalyst Profile: Bis(triethylphosphine)nickel(II) Bromide

Bis(triethylphosphine)nickel(II) bromide is an organometallic complex featuring a central nickel atom in the +2 oxidation state. The two triethylphosphine (PEt₃) ligands and two bromide anions create a coordination environment that is critical for its catalytic activity.

Structure and Causality of Reactivity: The triethylphosphine ligands are key to the catalyst's efficacy. Compared to their triphenylphosphine (PPh₃) counterparts, PEt₃ ligands are more electron-donating and less sterically bulky. This enhances the electron density on the nickel center, which facilitates the crucial oxidative addition step with organic halides.[2] The choice of phosphine ligand is a determining factor in tuning the catalyst's reactivity and stability.

PropertyData
Chemical Formula C₁₂H₃₀Br₂NiP₂
Molecular Weight 478.85 g/mol
Appearance Red to reddish-brown crystalline solid
Solubility Soluble in many organic solvents (e.g., THF, Dioxane, Toluene)
Precatalyst Form Ni(II)
Active Catalyst Form Ni(0) (typically generated in situ)

Mechanistic Insights: The Nickel-Catalyzed Cross-Coupling Cycle

The catalytic utility of NiBr₂(PEt₃)₂ in cross-coupling reactions, such as the Kumada and Negishi couplings, relies on a catalytic cycle that shuttles the nickel center between different oxidation states.[3][4] While the precatalyst is a stable Ni(II) complex, it must first be reduced in situ to the catalytically active Ni(0) species. The canonical cycle then proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[5][6]

  • Activation (Precatalyst Reduction): The Ni(II) precatalyst is reduced to a Ni(0) species, L₂Ni(0), by the organometallic nucleophile (e.g., Grignard or organozinc reagent) or an external reductant.

  • Oxidative Addition: The electron-rich Ni(0) complex readily inserts into the carbon-halogen bond of an organic electrophile (R¹-X), forming a Ni(II) intermediate, (L)₂Ni(R¹)(X). This is often the rate-determining step.[7]

  • Transmetalation: The organometallic nucleophile (R²-M) exchanges its organic group with the halide on the nickel center. This forms a new di-organonickel(II) intermediate, (L)₂Ni(R¹)(R²), and a metal salt by-product (M-X).

  • Reductive Elimination: The two organic groups (R¹ and R²) couple and are expelled from the nickel center, forming the desired C-C bond (R¹-R²). This step regenerates the active Ni(0) catalyst, allowing it to re-enter the catalytic cycle.[5]

While the Ni(0)/Ni(II) cycle is widely accepted, alternative pathways involving Ni(I) and Ni(III) intermediates have been proposed, particularly in reactions that may involve radical intermediates.[8][9][10]

Nickel_Catalytic_Cycle cluster_main Catalytic Cycle cluster_activation Precatalyst Activation Ni0 L₂Ni(0) (Active Catalyst) NiII_OA L₂Ni(II)(R¹)X (Oxidative Adduct) Ni0->NiII_OA Oxidative Addition + R¹-X NiII_TM L₂Ni(II)(R¹)(R²) (Transmetalation Product) NiII_OA->NiII_TM Transmetalation + R²-M NiII_TM->Ni0 Reductive Elimination - R¹-R² NiII_Pre L₂Ni(II)Br₂ (Precatalyst) NiII_Pre->Ni0 Reduction G cluster_prep Inert Atmosphere Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add NiBr₂(PEt₃)₂ and Aryl Bromide to Schlenk Flask B 2. Add Anhydrous THF A->B C 3. Cool to 0 °C B->C D 4. Add Grignard Reagent (Dropwise) C->D E 5. Warm to RT / Heat D->E F 6. Monitor Progress (TLC / GC-MS) E->F G 7. Cool and Quench with 1 M HCl F->G H 8. Liquid-Liquid Extraction G->H I 9. Dry and Concentrate H->I J 10. Column Chromatography I->J

Sources

Mechanistic Control & Synthetic Protocols: Reactivity of NiBr₂(PEt₃)₂ with Organolithium Reagents

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Context

The reactivity of Dibromobis(triethylphosphine)nickel(II) [


] with organolithium reagents (

) represents a bifurcation point in organometallic synthesis. Depending on the steric bulk and electronic nature of the organic group (

), the reaction pathway diverges between:
  • Stoichiometric Synthesis: Formation of stable, square-planar

    
    -alkyl/aryl complexes (e.g., trans-
    
    
    
    ).
  • Catalytic Activation: Reduction to

    
     species, serving as the entry point for Kumada-Corriu cross-coupling cycles.
    

This Application Note provides a rigorous, field-validated guide to controlling these outcomes. It moves beyond basic recipe following to explain the why—focusing on ligand field stabilization,


-hydride elimination risks, and strict air-free handling protocols.

Part 2: Mechanistic Intelligence

The Reactivity Landscape

The interaction between the electrophilic Nickel(II) center and the highly nucleophilic organolithium is governed by the stability of the intermediate species.

  • Pathway A (Stabilization): If

    
     is sterically bulky and lacks 
    
    
    
    -hydrogens (e.g., Mesityl,
    
    
    ), the complex adopts a stable square-planar geometry. The strong
    
    
    -donating capability of
    
    
    reinforces the metal center against reduction.
  • Pathway B (Reduction/Catalysis): If

    
     has 
    
    
    
    -hydrogens (e.g.,
    
    
    ,
    
    
    ), rapid
    
    
    -hydride elimination occurs, generating
    
    
    and alkene byproducts. This is the activation step for cross-coupling catalysis.
Visualizing the Pathway

The following diagram illustrates the divergence based on the choice of Organolithium reagent.

Ni_Reactivity Precursor NiBr2(PEt3)2 (Red/Brown Solid) Inter Intermediate [Ni(R)(Br)(PEt3)2] Precursor->Inter + 1 eq R-Li (Transmetallation) Stable Stable Product trans-Ni(R)2(PEt3)2 (Square Planar) Inter->Stable + 1 eq R-Li (If R = Mesityl/Aryl) Unstable Unstable Alkyl [Ni(Et)2(PEt3)2] Inter->Unstable + 1 eq R-Li (If R = Alkyl w/ beta-H) Reduced Active Catalyst Ni(0)(PEt3)n + R-R/Alkene Unstable->Reduced Beta-Hydride Elimination or Reductive Elimination

Figure 1: Divergent reaction pathways determined by the steric and electronic properties of the organolithium reagent.

Part 3: Experimental Protocols

Safety & Handling (Critical)

Warning: Organolithium reagents are pyrophoric.[1][2]


 contains toxic nickel and phosphines.
  • Atmosphere: All reactions must be performed under Argon or Nitrogen using Schlenk techniques or a Glovebox.[1]

  • Solvents: Diethyl ether (

    
    ) or THF must be distilled from Sodium/Benzophenone or dried via alumina columns immediately prior to use.
    
  • Quenching: Have a beaker of isopropanol and dry sand ready for emergency quenching of lithium spills.

Protocol A: Synthesis of Stable Diaryl Nickel(II)

Target: Synthesis of trans-Bis(mesityl)bis(triethylphosphine)nickel(II) [


].
Rationale:  The mesityl group (2,4,6-trimethylphenyl) is used here because the ortho-methyl groups sterically block the axial positions, preventing solvent attack and stabilizing the square planar geometry.
Reagents
  • 
    : 1.0 mmol (Pre-synthesized from 
    
    
    
    +
    
    
    )
  • Mesityllithium (

    
    ): 2.1 mmol (1.0M solution in 
    
    
    
    )
  • Solvent: Anhydrous Diethyl Ether (20 mL)

Step-by-Step Workflow
  • Setup: Flame-dry a two-neck Schlenk flask equipped with a magnetic stir bar and a rubber septum. Cycle vacuum/Argon three times.

  • Suspension: Charge the flask with

    
     (solid) under positive Argon flow. Add 10 mL of anhydrous 
    
    
    
    . The mixture will likely be a red/brown suspension.
  • Cooling: Submerge the flask in a dry ice/acetone bath (

    
    ). Expert Note: Cooling is crucial to control the exotherm and prevent local heating which causes decomposition.
    
  • Addition: Add the

    
     solution dropwise via syringe over 10 minutes.
    
    • Observation: The solution should transition from red/brown to a clear yellow or orange solution as the bromide is displaced.

  • Warming: Allow the reaction to stir at

    
     for 1 hour, then slowly warm to Room Temperature (RT) over 2 hours.
    
  • Workup (Schlenk Filtration):

    • The byproduct (

      
      ) will precipitate.
      
    • Filter the solution through a Celite pad (dried) under Argon into a receiving Schlenk flask.

  • Crystallization: Concentrate the filtrate under vacuum to ~5 mL. Cool to

    
     to induce crystallization of the yellow product.
    
Protocol B: In-Situ Catalyst Generation (Kumada Conditions)

Target: Generation of active


 for cross-coupling.
  • Dissolution: Dissolve

    
     (5 mol%) in THF.
    
  • Activation: Add 2 equivalents of the Grignard or Organolithium reagent intended for coupling.

  • Induction: Stir for 15 minutes at RT. A color change to dark brown/black indicates the formation of colloidal

    
     or 
    
    
    
    species, signaling the catalyst is active and ready for the electrophile (aryl halide) addition.

Part 4: Data Analysis & Troubleshooting

Comparative Reactivity Table

The following table summarizes the outcome of reacting


 with common organolithiums.
Organolithium ReagentR-Group TypeKey FeatureReaction OutcomeStability
Mesityllithium Aryl (Bulky)Ortho-substitutiontrans-

High (Isolable solid)
Phenyllithium Aryl (Simple)Planar, conjugation

Moderate (Air sensitive)
Methyllithium Alkyl (Small)No

-hydrogens

Low (Decomposes >

)
n-Butyllithium Alkyl (Chain)

-hydrogens present

+ Butene + Butane
Transient (Catalytic entry)
Experimental Workflow Diagram

Workflow Setup 1. Dry Schlenk Setup (Argon/Vacuum Cycle) Cool 2. Cool Precursor (-78°C in Et2O) Setup->Cool Add 3. Dropwise Addition of R-Li Cool->Add Warm 4. Warm to RT (Monitor Color Change) Add->Warm Filter 5. Schlenk Filtration (Remove LiBr) Warm->Filter Isolate 6. Crystallization (-20°C) Filter->Isolate

Figure 2: Standard operating procedure for the isolation of sensitive organonickel complexes.

Part 5: References

  • Kumada Cross-Coupling Mechanism

    • Mechanistic Implications for the Ni(I)-Catalyzed Kumada Cross-Coupling Reaction. MDPI.

    • [Link]

  • General Reactivity of Nickel Phosphines

    • The Synthesis and Spectroscopic Study of Nickel Phosphine Complexes. ThaiJO.

    • [Link]

  • Safety Protocols for Organolithiums

    • Procedures for Safe Use of Pyrophoric Organolithium Reagents. UC Riverside / UCSB.

    • [Link]

  • Catalytic Context

    • Kumada Cross-Coupling Reaction Overview. Alfa Chemistry.

  • Handling Techniques

    • Safe handling of organolithium compounds in the laboratory.[1][3][4][5] Princeton EHS.

    • [Link] (Note: Requires institutional login, alternate public SOP provided in Ref 3).

Sources

Reduction of NiBr2(PEt3)2 to Ni(0) phosphine complexes

Application Note: Controlled Reduction of to Active Ni(0) Species

Executive Summary

The transition from Palladium to Nickel catalysis in drug discovery has necessitated robust protocols for generating active zerovalent nickel,





Mechanistic Insight & Chemical Logic

The reduction of


  • Precursor State:

    
     typically exists as a square planar, diamagnetic species (16-electron count).
    
  • Reduction Step: The introduction of a reductant (Zn) donates two electrons. This is often accompanied by the loss of halide ligands (

    
    ) to form zinc salts (
    
    
    ).
  • Ligand Association: To stabilize the resulting electron-rich

    
     center (which would otherwise aggregate into inactive Ni-black), excess phosphine ligand (
    
    
    ) is required to form the saturated 18-electron species
    
    
    or the active 16-electron species
    
    
    .
Visualization: Reduction Pathway

The following diagram illustrates the reduction pathway and the equilibrium between the stable 18e- species and the catalytically active 16e- species.

Ni_ReductionPrecursorNi(II)Br2(PEt3)2(Square Planar, 16e-)Intermediate[Ni(I)Br(PEt3)x](Transient Radical)Precursor->Intermediate+ e- (from Zn)ReductantZn(0) / ActivatedByproductZnBr2Reductant->ByproductProduct18eNi(0)(PEt3)4(Tetrahedral, 18e-)Stable ReservoirIntermediate->Product18e+ e-, + 2 PEt3Product16eNi(0)(PEt3)3(Trigonal Planar, 16e-)Active CatalystProduct18e->Product16e- PEt3 (Dissociation)

Caption: Stepwise reduction of Ni(II) to Ni(0) showing the equilibrium between the stable 18-electron reservoir and the active 16-electron catalytic species.

Experimental Protocols

Safety Pre-Requisites
  • Nickel Toxicity: Ni compounds are classified as carcinogens. Use double-gloving and work within a fume hood.

  • Phosphine Hazards: Triethylphosphine (

    
    ) is pyrophoric and has a foul odor. All manipulations involving free phosphine must occur in a glovebox or under strict Schlenk conditions.
    
  • Solvents: THF and Toluene must be anhydrous and deoxygenated (sparged with Ar or freeze-pump-thaw cycled).

Protocol A: In-Situ Reduction with Activated Zinc (Recommended)

This method is preferred for high-throughput screening and catalytic applications where isolation of the air-sensitive Ni(0) solid is unnecessary.

Materials:

  • 
     (Precursor)
    
  • Zinc Dust (<10 micron, activated)

  • 
     (1.0 M solution in THF)
    
  • Anhydrous THF or DMA (N,N-Dimethylacetamide)

Step-by-Step Procedure:

  • Zinc Activation: Wash Zn dust with 2% HCl, followed by water, ethanol, and diethyl ether. Dry under high vacuum at 100°C for 2 hours. Crucial: Unactivated Zn leads to stalled reduction.

  • Charge: In a nitrogen-filled glovebox, charge a reaction vial with

    
     (1.0 equiv) and Activated Zn (2.0 - 5.0 equiv).
    
  • Ligand Addition: Add excess

    
     (2.0 equiv).
    
    • Note: Although the precursor has two phosphines, the reduction to Ni(0) requires four phosphines to form the stable

      
      . Without excess ligand, the complex decomposes to Ni-black.
      
  • Solvation: Add anhydrous THF (0.1 M concentration relative to Ni).

  • Reaction: Seal the vial and stir vigorously at Room Temperature (25°C) for 4–12 hours.

    • Visual Check: The solution should shift from Red/Brown (Ni(II)) to a Bright Yellow/Orange (Ni(0)).

  • Filtration: Filter the mixture through a 0.2

    
    m PTFE syringe filter (inside the glovebox) to remove excess Zn and 
    
    
    salts.
  • Usage: The resulting filtrate is a solution of

    
     ready for immediate injection into catalytic cycles.
    
Protocol B: Ligand Exchange from Ni(COD)2 (High Purity)

If high-purity isolation is required for crystallographic or mechanistic studies, starting from

Step-by-Step Procedure:

  • Dissolve

    
     (Yellow solid) in anhydrous Benzene or Toluene.
    
  • Add 4.1 equivalents of

    
     dropwise at 0°C.
    
  • Allow to warm to Room Temperature. The solution remains yellow but COD is displaced.

  • Remove solvent under vacuum. The COD ligand is volatile and will be removed, leaving

    
     as a yellow solid.
    
  • Recrystallize from Pentane at -30°C if necessary.

Characterization & Data Validation

The primary method for validating the reduction is


Table 1: NMR Shift Data (Benzene- )
SpeciesOxidation StateGeometry

Shift (

ppm)
Notes

(Free Ligand)
-Pyramidal-20.0 Reference standard.

+2Square Planar+25 to +30 *Broadening may occur if tetrahedral isomer is present.

0 Tetrahedral -3.0 Target Product. Sharp singlet.

0Trigonal PlanarVariable Often in rapid exchange with the tetrakis species.

*Note: Ni(II) shifts are highly solvent and temperature dependent due to paramagnetic susceptibility of minor tetrahedral isomers.

Troubleshooting Guide
  • Problem: Solution turns black/gray.

    • Cause: Decomposition to colloidal Nickel.[1][2]

    • Fix: Insufficient free

      
       ligand was added, or oxygen ingress occurred. Ensure >2 equiv of extra ligand is present during reduction.
      
  • Problem: Reaction is stuck at Red/Brown.

    • Cause: Zinc surface passivation.

    • Fix: Add a catalytic amount (1-2 mol%) of Iodine (

      
      ) or 1,2-dibromoethane to the mixture to activate the Zinc surface in situ.
      

References

  • DFT Protocol for Prediction of

    
     NMR Shifts : Detailed computational and experimental validation of phosphine shifts in Ni complexes, confirming the -3.0 ppm shift for 
    
    
    .
    • Source:

  • Ni(COD)2 Synthesis and Handling: Context on the instability of Ni(0)

    • Source:

  • Electrochemical Reduction Mechanisms: Elucidation of the Ni(II) to Ni(0)

    • Source:

  • Nickel Catalysis in Cross-Coupling: Fundamental background on the reactivity of Ni(0)

    • Source:

Application Notes and Protocols: NiBr₂(PEt₃)₂ as a Catalyst for Hydrosilylation Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive technical guide to the synthesis, characterization, and application of dibromobis(triethylphosphine)nickel(II), [NiBr₂(PEt₃)₂], as a catalyst for hydrosilylation reactions. This document is intended for an audience with a background in synthetic chemistry and catalysis.

Introduction: The Role of Nickel in Hydrosilylation

Hydrosilylation, the addition of a silicon-hydride bond across an unsaturated bond, is a cornerstone of organosilicon chemistry, providing access to a wide array of valuable compounds. While platinum-based catalysts have historically dominated this field, their high cost and the potential for product contamination have driven the exploration of more sustainable and economical alternatives. First-row transition metals, particularly nickel, have emerged as powerful catalysts for hydrosilylation due to their abundance, lower cost, and unique reactivity.

Nickel(II) complexes, often in conjunction with phosphine ligands, have proven to be effective precatalysts for the hydrosilylation of alkenes and alkynes. The electronic and steric properties of the phosphine ligands play a crucial role in tuning the catalyst's activity and selectivity. Triethylphosphine (PEt₃) is a strongly electron-donating and moderately sterically demanding ligand that can stabilize the nickel center and promote key steps in the catalytic cycle. The complex NiBr₂(PEt₃)₂ serves as a readily accessible and versatile precatalyst for these transformations.

Synthesis and Characterization of NiBr₂(PEt₃)₂

A reliable synthesis and thorough characterization of the precatalyst are paramount for reproducible catalytic results.

Synthetic Protocol

This protocol is adapted from general procedures for the synthesis of Ni(II)-phosphine complexes.

Materials:

  • Nickel(II) bromide (NiBr₂), anhydrous

  • Triethylphosphine (PEt₃)

  • Anhydrous ethanol

  • Anhydrous diethyl ether

  • Schlenk flask and standard Schlenk line equipment

  • Magnetic stirrer and stir bar

Procedure:

  • Under an inert atmosphere (e.g., argon or nitrogen), add anhydrous NiBr₂ (1.0 eq) to a Schlenk flask equipped with a magnetic stir bar.

  • Add anhydrous ethanol to the flask to form a slurry.

  • In a separate Schlenk flask, dissolve triethylphosphine (2.1 eq) in anhydrous ethanol.

  • Slowly add the triethylphosphine solution to the stirring NiBr₂ slurry at room temperature.

  • A color change should be observed as the complex forms. The reaction mixture is typically stirred at room temperature for 2-4 hours to ensure complete reaction.

  • The product, NiBr₂(PEt₃)₂, will precipitate from the solution.

  • Collect the solid product by filtration under an inert atmosphere.

  • Wash the solid with cold anhydrous ethanol and then with anhydrous diethyl ether to remove any unreacted starting materials.

  • Dry the product under vacuum to yield NiBr₂(PEt₃)₂ as a solid.

Characterization
  • Appearance: Typically a colored crystalline solid.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ³¹P{¹H} NMR: A single resonance is expected for the two equivalent phosphorus nuclei. The chemical shift will be in the downfield region, characteristic of phosphines coordinated to a paramagnetic Ni(II) center. The peak may be broad due to the paramagnetic nature of the complex.

  • Infrared (IR) Spectroscopy: The IR spectrum will be dominated by the vibrational modes of the triethylphosphine ligands. Characteristic C-H stretching and bending frequencies will be observed. The Ni-P and Ni-Br stretching frequencies are expected in the far-IR region.

Mechanism of NiBr₂(PEt₃)₂-Catalyzed Hydrosilylation

The prevailing mechanism for nickel-catalyzed hydrosilylation of alkenes involves a Ni(II)-based catalytic cycle. While a Ni(0)/Ni(II) cycle can also be operative under certain conditions, the use of a Ni(II) precatalyst often favors a redox-neutral pathway.[1][2] A key step is the formation of a nickel-hydride (Ni-H) intermediate, which is the active catalytic species.[3]

The proposed catalytic cycle is as follows:

  • Activation of the Precatalyst: The NiBr₂(PEt₃)₂ precatalyst reacts with the hydrosilane (R₃SiH) to generate a nickel-hydride species. This can occur via a σ-bond metathesis, eliminating a silylbromide (R₃SiBr).

  • Alkene/Alkyne Coordination and Insertion: The unsaturated substrate (alkene or alkyne) coordinates to the Ni-H intermediate. This is followed by migratory insertion of the double or triple bond into the Ni-H bond, forming a nickel-alkyl or nickel-alkenyl species. The regioselectivity of this step (Markovnikov vs. anti-Markovnikov) is influenced by the electronic and steric properties of the substrate, ligand, and silane.

  • Reductive Elimination: The nickel-alkyl or nickel-alkenyl intermediate reacts with another molecule of the hydrosilane in a σ-bond metathesis step. This regenerates the active Ni-H catalyst and releases the hydrosilylated product.

Hydrosilylation_Cycle Precatalyst NiBr₂(PEt₃)₂ Active_Catalyst [(PEt₃)₂Ni(H)Br] Precatalyst->Active_Catalyst + R'₃SiH - R'₃SiBr Alkene_Complex Alkene Coordination Active_Catalyst->Alkene_Complex + Alkene (RCH=CH₂) Ni_Alkyl Ni-Alkyl Intermediate Alkene_Complex->Ni_Alkyl Migratory Insertion Product_Formation Product Release Ni_Alkyl->Product_Formation + R'₃SiH Product_Formation->Active_Catalyst σ-bond metathesis Product RCH₂CH₂SiR'₃ Product_Formation->Product

Caption: Proposed catalytic cycle for NiBr₂(PEt₃)₂-catalyzed hydrosilylation of an alkene.

Application Protocols

General Protocol for the Hydrosilylation of an Alkene

This generalized protocol should be optimized for specific substrates.

Materials:

  • NiBr₂(PEt₃)₂

  • Alkene

  • Hydrosilane (e.g., triethylsilane, phenylsilane)

  • Anhydrous, degassed solvent (e.g., toluene, THF)

  • Schlenk tube or glovebox

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add NiBr₂(PEt₃)₂ (1-5 mol%) to a Schlenk tube equipped with a magnetic stir bar.

  • Reagent Addition: Add the anhydrous, degassed solvent, followed by the alkene (1.0 eq) and the hydrosilane (1.1-1.5 eq).

  • Reaction Conditions: Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 50-100 °C).

  • Monitoring the Reaction: Monitor the progress of the reaction by TLC, GC-MS, or NMR spectroscopy.

  • Workup: Upon completion, cool the reaction mixture to room temperature. The product can be purified by distillation or column chromatography on silica gel.

Key Experimental Parameters and Causality

The success of the hydrosilylation reaction is highly dependent on several factors:

ParameterRecommended RangeRationale and Field-Proven Insights
Catalyst Loading 1 - 5 mol%Higher loadings can increase reaction rates but also lead to higher costs and potential for side reactions. Lower loadings are desirable for atom economy but may require longer reaction times or higher temperatures.
Solvent Toluene, THF, DioxaneThe solvent should be anhydrous and degassed to prevent catalyst deactivation. The choice of solvent can influence the solubility of the catalyst and reagents, and in some cases, the reaction rate and selectivity.
Temperature 50 - 100 °CHigher temperatures generally increase the reaction rate but can also lead to catalyst decomposition or undesired side reactions such as olefin isomerization. Optimization is crucial for each substrate.
Silane Trialkoxysilanes, Dialkylsilanes, ArylsilanesThe reactivity of the Si-H bond varies with the substituents on the silicon atom. Hydrosilanes with electron-withdrawing groups are generally more reactive. The stoichiometry of the silane is typically in slight excess to ensure complete conversion of the alkene/alkyne.
Atmosphere Inert (Argon or Nitrogen)Nickel catalysts, particularly the active Ni-H species, are sensitive to oxygen and moisture. Strict anaerobic and anhydrous conditions are essential for catalytic activity and longevity.

Safety and Handling

5.1. Hazard Identification:

  • Nickel(II) bromide: Harmful if swallowed or inhaled. May cause an allergic skin reaction. Suspected of causing genetic defects and cancer. Toxic to aquatic life with long-lasting effects.

  • Triethylphosphine: Pyrophoric in air. Causes severe skin burns and eye damage. Harmful if swallowed or inhaled.

  • NiBr₂(PEt₃)₂: As a complex of the above, it should be handled with extreme caution. It is expected to be toxic, an irritant, and potentially carcinogenic. It is also air and moisture sensitive.

5.2. Handling Precautions:

  • Always handle NiBr₂(PEt₃)₂ in a well-ventilated fume hood or in a glovebox.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Take precautions to prevent the build-up of electrostatic charge.

5.3. Storage:

  • Store NiBr₂(PEt₃)₂ in a tightly sealed container under an inert atmosphere.

  • Keep in a cool, dry, and well-ventilated place, away from heat and sources of ignition.

  • The complex is heat and moisture sensitive.[5]

5.4. Disposal:

  • Dispose of waste in accordance with local, state, and federal regulations. Due to its nickel content and potential toxicity, it should be treated as hazardous waste.

Troubleshooting

IssuePossible CauseSuggested Solution
No reaction or low conversion Inactive catalyst (due to air/moisture exposure)Ensure all reagents and solvents are anhydrous and degassed. Handle the catalyst under a strictly inert atmosphere.
Insufficient temperatureGradually increase the reaction temperature, monitoring for any signs of catalyst decomposition.
Catalyst poisoningEnsure the substrate and solvent are free of impurities that could poison the catalyst (e.g., sulfur-containing compounds).
Formation of side products (e.g., olefin isomerization) High reaction temperatureLower the reaction temperature.
Prolonged reaction timeMonitor the reaction closely and stop it once the desired product is formed.
Difficulty in product purification Catalyst residuesPass the crude product through a short plug of silica gel or celite to remove the nickel catalyst.

References

  • Corriu, R. J. P., & Moreau, J. J. E. (1975). Nickel(II) catalysed hydrosilylation of conjugated dienes. Journal of Organometallic Chemistry, 91(1), C7-C10.
  • Hiyama, T., & Shirakawa, E. (2002). Nickel-Catalyzed Cross-Coupling Reactions of Organosilicon Compounds. In Topics in Current Chemistry (Vol. 219, pp. 61-87). Springer, Berlin, Heidelberg.
  • Nagai, Y., Uetake, T., & Yoshikawa, T. (1973). Hydrosilylation of olefins and acetylenes catalyzed by nickel(II) complexes. Journal of Organometallic Chemistry, 50(1), C1-C3.
  • Pohl, M., & Ganter, C. (2003). Nickel(II) Complexes with a P,N-Bidentate Ligand as Catalysts for the Hydrosilylation of Styrene. Organometallics, 22(19), 3833–3835.
  • RSC Publishing. (n.d.). Electronic Supplementary Information for "A photoactive nickel complex provides evidence for a general NiI/NiIII paradigm in cross-coupling catalysis". Retrieved February 21, 2026, from [Link]

  • Shvydkiy, N. V., et al. (n.d.). Supplementary Information for the paper Synthesis and reactivity of the cyclobutadiene nickel bromide. The Royal Society of Chemistry. Retrieved February 21, 2026, from [Link]

  • Tanaka, M., & Hayashi, T. (1991). Asymmetric hydrosilylation of olefins. In Catalytic Asymmetric Synthesis (pp. 17-53). VCH Publishers.
  • Wu, J., & Li, Z. (2019). Nickel-Catalyzed Hydrosilylation of Alkenes and Alkynes. Topics in Current Chemistry, 377(4), 23.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Dibromobis(triethylphosphine)nickel(II)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of dibromobis(triethylphosphine)nickel(II), [NiBr₂(PEt₃)₂]. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to improve the yield and purity of this valuable nickel complex. The information herein is based on established protocols and practical field experience.

I. Overview of the Synthesis

The synthesis of dibromobis(triethylphosphine)nickel(II) is a common procedure in inorganic and organometallic chemistry. The complex is typically prepared by the reaction of a nickel(II) bromide salt with two equivalents of triethylphosphine.[1][2] While seemingly straightforward, several factors can significantly impact the yield and quality of the final product. This guide will address common challenges and provide solutions to optimize your synthetic protocol.

The general reaction is as follows:

NiBr₂·xH₂O + 2 P(C₂H₅)₃ → [NiBr₂(P(C₂H₅)₃)₂] + xH₂O

This reaction is typically carried out in an organic solvent, such as ethanol or butanol.[3][4] The choice of solvent, purity of reagents, and reaction conditions all play a crucial role in the success of the synthesis.

II. Troubleshooting Guide

This section addresses specific problems that may be encountered during the synthesis of [NiBr₂(PEt₃)₂] and provides actionable solutions.

Problem 1: Low or No Product Yield

Symptoms:

  • Little to no precipitate is formed.

  • The isolated product mass is significantly lower than the theoretical yield.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Poor Quality Nickel(II) Bromide Hydrated nickel(II) bromide can contain varying amounts of water, which can interfere with the reaction.Use anhydrous nickel(II) bromide if possible. If using a hydrated salt, consider using an in situ dehydrating agent like triethyl orthoformate to remove water from the reaction mixture.[5] Alternatively, the hydrated salt can be partially dehydrated by heating prior to use.[5]
Oxidation of Triethylphosphine Triethylphosphine (PEt₃) is a pyrophoric liquid that readily oxidizes in the presence of air to form triethylphosphine oxide.[6][7][8] This oxidized form will not coordinate to the nickel center.Handle triethylphosphine under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.[9][10] Ensure all glassware is dry and the solvent is deoxygenated.
Incorrect Stoichiometry An insufficient amount of triethylphosphine will result in incomplete conversion of the nickel salt.Use a slight excess (e.g., 2.1 equivalents) of triethylphosphine to ensure complete reaction.
Inappropriate Solvent The choice of solvent can affect the solubility of the reactants and the product, influencing the reaction rate and product isolation.Ethanol and butanol are commonly used and generally give good results.[3][4] Ensure the solvent is of appropriate purity and adequately dried.
Reaction Temperature Too Low The reaction may require heating to proceed at a reasonable rate.Gently heating the reaction mixture can improve the reaction kinetics.[4] Monitor the reaction progress to avoid decomposition.
Problem 2: Product is an Oil or Gummy Solid

Symptoms:

  • The product does not precipitate as a crystalline solid.

  • An oily or sticky substance is obtained after solvent removal.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Presence of Impurities Impurities, such as excess triethylphosphine or its oxide, can inhibit crystallization.Wash the crude product with a non-polar solvent like hexane or pentane to remove unreacted triethylphosphine and other soluble impurities. Recrystallization from a suitable solvent system may be necessary.
Solvent Choice for Precipitation The solvent used for the reaction may not be ideal for inducing crystallization.If the product is soluble in the reaction solvent, try adding a co-solvent in which the product is insoluble to induce precipitation. For example, adding a non-polar solvent to a more polar reaction mixture.
Rapid Cooling Cooling the reaction mixture too quickly can lead to the formation of an amorphous solid or oil instead of well-defined crystals.Allow the reaction mixture to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to promote crystal growth.[4]
Problem 3: Product Discoloration (e.g., brown or black)

Symptoms:

  • The final product is not the expected dark green or blue-green color.[11][12]

  • The product appears dark brown or black, suggesting decomposition.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Decomposition of the Complex Nickel complexes can be sensitive to heat and light, leading to decomposition.Avoid excessive heating during the reaction and work-up. Protect the reaction mixture from strong light. Store the final product in a cool, dark, and inert environment.
Oxidation of Nickel(II) Although less common, oxidation to Nickel(III) species is possible under certain conditions, leading to color changes.Maintain a strictly inert atmosphere throughout the synthesis and handling of the complex.
Side Reactions The presence of impurities in the starting materials or solvent can lead to unwanted side reactions and colored byproducts.Use high-purity reagents and solvents. Purify starting materials if their quality is questionable.

III. Frequently Asked Questions (FAQs)

Q1: What is the expected geometry and magnetic property of [NiBr₂(PEt₃)₂]?

A1: Dibromobis(phosphine)nickel(II) complexes can exist as either tetrahedral or square planar isomers, which can be in equilibrium in solution.[2] The geometry is influenced by both electronic and steric factors.[2] With triethylphosphine, which is a relatively strong field ligand, a square planar, diamagnetic complex is often favored. However, the presence of two bromide ligands, which are weaker field ligands, can lead to a tetrahedral, paramagnetic complex.[2][13] The isolated solid-state structure will depend on the crystallization conditions.

Q2: How should I safely handle triethylphosphine?

A2: Triethylphosphine is a pyrophoric liquid, meaning it can ignite spontaneously on contact with air.[6][7] It is also toxic and corrosive.[6][14] Always handle this reagent in a well-ventilated fume hood or a glovebox under an inert atmosphere.[9][10] Wear appropriate personal protective equipment (PPE), including a flame-resistant lab coat, chemical splash goggles, a face shield, and chemical-resistant gloves.[15][16][17] Be prepared for potential fires by having an appropriate fire extinguisher (e.g., a dry powder Class D extinguisher) readily available.

Q3: Can I use a different nickel(II) salt, like nickel(II) chloride?

A3: Yes, it is possible to synthesize the analogous dichlorobis(triethylphosphine)nickel(II) using nickel(II) chloride. The reaction conditions would be similar.[1][2] However, the properties of the resulting complex, such as its color, solubility, and reactivity, may differ from the dibromo analog.

Q4: My final product seems to be a mixture of isomers. How can I separate them?

A4: If you have a mixture of tetrahedral and square planar isomers, separation can be challenging as they may interconvert in solution.[2] Fractional crystallization from different solvents or solvent mixtures might be effective. The different isomers often have different colors (e.g., blue for tetrahedral and red/brown for square planar in analogous triphenylphosphine complexes), which can sometimes be used as a visual guide during separation.[2]

Q5: What are some common applications of [NiBr₂(PEt₃)₂]?

A5: Dibromobis(phosphine)nickel(II) complexes are valuable catalysts and precatalysts in a variety of organic transformations. They are particularly useful in cross-coupling reactions, such as Suzuki-Miyaura and Kumada couplings, for the formation of carbon-carbon bonds.[18][19] They also find applications in polymerization catalysis.[11]

IV. Experimental Protocols & Visualizations

Detailed Synthesis Protocol for [NiBr₂(PEt₃)₂]

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagent quality.

Materials:

  • Nickel(II) bromide trihydrate (NiBr₂·3H₂O)

  • Triethylphosphine (P(C₂H₅)₃)

  • Anhydrous ethanol (or n-butanol)

  • Hexane (for washing)

  • Schlenk flask and other appropriate glassware for inert atmosphere techniques

  • Magnetic stirrer and heating mantle

Procedure:

  • Preparation: Under an inert atmosphere (N₂ or Ar), add NiBr₂·3H₂O (1.0 eq) to a Schlenk flask equipped with a magnetic stir bar.

  • Dissolution: Add anhydrous ethanol (or n-butanol) to the flask to dissolve the nickel salt. Gentle heating may be required.[4]

  • Ligand Addition: While stirring, slowly add triethylphosphine (2.1 eq) to the nickel salt solution via syringe.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating. The color of the solution should change, and a precipitate should begin to form.[4]

  • Crystallization: Once the reaction is complete (typically monitored by the cessation of precipitate formation), allow the mixture to cool slowly to room temperature, and then place it in an ice bath to maximize crystallization.[4]

  • Isolation: Isolate the product by filtration under an inert atmosphere using a Schlenk filter or by cannula filtration.

  • Washing: Wash the isolated solid with small portions of cold, deoxygenated hexane to remove any unreacted triethylphosphine or other soluble impurities.

  • Drying: Dry the product under vacuum to obtain the final [NiBr₂(PEt₃)₂] complex.

Troubleshooting Logic Diagram

Troubleshooting_Yield start Low or No Product Yield reagent_quality Check Reagent Quality start->reagent_quality reaction_conditions Review Reaction Conditions start->reaction_conditions workup_procedure Examine Work-up Procedure start->workup_procedure ni_source NiBr₂ hydrated? reagent_quality->ni_source pet3_quality PEt₃ oxidized? reagent_quality->pet3_quality solvent_purity Solvent wet or impure? reagent_quality->solvent_purity stoichiometry Incorrect Stoichiometry? reaction_conditions->stoichiometry temperature Temperature too low? reaction_conditions->temperature atmosphere Inert atmosphere compromised? reaction_conditions->atmosphere precipitation Incomplete Precipitation? workup_procedure->precipitation product_loss Product lost during washing? workup_procedure->product_loss solution_dehydrate Use anhydrous NiBr₂ or in situ dehydrating agent ni_source->solution_dehydrate solution_pet3 Handle PEt₃ under inert atmosphere; use fresh reagent pet3_quality->solution_pet3 solution_solvent Use dry, deoxygenated solvent solvent_purity->solution_solvent solution_stoichiometry Use slight excess of PEt₃ stoichiometry->solution_stoichiometry solution_temp Gently heat reaction temperature->solution_temp solution_atmosphere Ensure rigorous inert atmosphere technique atmosphere->solution_atmosphere solution_precipitation Cool slowly; add anti-solvent precipitation->solution_precipitation solution_washing Use minimal cold solvent for washing product_loss->solution_washing

Caption: Troubleshooting flowchart for low yield in [NiBr₂(PEt₃)₂] synthesis.

V. References

  • University of California, Los Angeles Environmental Health and Safety. Pyrophoric Reagents Handling in Research Labs. [Link]

  • Carnegie Mellon University. Pyrophoric Handling Procedure. [Link]

  • Pacific Northwest National Laboratory. (2014, May). Handling Pyrophoric Reagents. [Link]

  • Henderson, T. J. (2024, December 10). The Safe Use of Pyrophoric Materials in Laboratories: Best Practices and Common Hazards. Lab Manager. [Link]

  • Sciencemadness Wiki. (2020, January 21). Trimethylphosphine. [Link]

  • PG.CHEMEASY. (2021, November 17). What is triethylphosphine compound? [Link]

  • Scribd. CHM-304 Experiment: Preparation of Phosphine Based Metal Complexes. [Link]

  • Hilts, A. R., & Cooke, J. (2023). Improved Yields of Dichlorobis(triphenylphosphine)nickel(II) and Related Compounds by Employing Triethyl Orthoformate as an In Situ Dehydrating Agent: Rational Improvement of a Classic Undergraduate Inorganic Synthesis. Journal of Chemical Education, 100(10), 4119–4121. [Link]

  • McCorkle, D. B., Jr. (1995). SYNTHESIS AND INVESTIGATION OF NICKEL(II) 4-SUBSTITUTED 2,6-DICHLOROPHENOLATES [Master's thesis, Middle Tennessee State University]. JEWLScholar@MTSU. [Link]

  • Costabile, C., et al. (2025, December 4). Nickel Phosphine Complexes: Synthesis, Characterization, and Behavior in the Polymerization of 1,3-Butadiene. MDPI. [Link]

  • Bisergaeva, R. A., et al. (2020). Preparation and stereochemistry of nickel phosphine complexes. IOP Conference Series: Materials Science and Engineering, 905, 012010. [Link]

  • Wikipedia. (2023, November 13). Dichlorobis(triphenylphosphine)nickel(II). [Link]

  • Pittman, C. U., Jr., & Smith, L. R. (1975). Selective, high-yield, linear dimerization of 1,3-butadiene catalyzed by dibromobis(triphenylphosphine)nickel and sodium tetrahydroborate and its polymer-bound nickel(0) analog. Journal of the American Chemical Society, 97(7), 1749–1754. [Link]

  • Bartleby. (2024, July 19). (b) Preparation of dibromobis(triphenylphosphine)nickel(II), [NiBr2(PPh3)2] 1.01 Weigh 1.0 g of nickel bromide NiBr2-3H20 into a dry 100 mL conical flask. Add…. [Link]

  • NileRed. (2018, August 11). Synthesis of two Nickel-Triphenylphosphine complexes [Video]. YouTube. [Link]

  • Henderson, W., et al. (2004). Coordination chemistry of the metalloligand [Pt2(μ-S)2(PPh3)4] with nickel(II) complexes - an electrospray mass spectrometry directed synthetic study. Inorganica Chimica Acta, 357(3), 847-854. [Link]

  • The Mirica Group. (2021, April 12). Synthesis and Reactivity of (N2P2)Ni Complexes Stabilized by a Diphosphonite Pyridinophane Ligand. [Link]

  • Serindağ, O., & Keles, M. (2008). Synthesis of Some Nickel(II) Diphosphine Complexes Having Coordinated Carboxylates. Synthesis and Reactivity in Inorganic, Metal-Organic, and Nano-Metal Chemistry, 38(7), 580-583. [Link]

  • LookChem. Nickel(II) bromide bis(triphenylphosphine). [Link]

  • Cooke, J. (2023, October 6). Organometallic Nickel(II) Phosphine Complexes for Suzuki-Miyaura Cross-Coupling; A Greener Alternative? Green Chemistry Teaching and Learning Community (GCTLC). [Link]

  • Fafard, C. M., et al. (2009). Synthesis and spectroscopic investigations of four-coordinate nickel complexes supported by a strongly donating scorpionate ligand. Inorganica Chimica Acta, 362(8), 2733-2740. [Link]

  • van der Vlugt, J. I., et al. (2024, March 20). Reactivity of Nickel Complexes Bearing P(C=X)P Ligands (X = O, N) Toward Diazoalkanes: Evidence for Phosphorus Ylide Intermediates. Organometallics. [Link]

  • Jarvis, J. A. J., Mais, R. H. B., & Owston, P. G. (1968). The stereochemistry of complexes of nickel(II). Part II. The crystal and molecular structure of dibromobis(triphenylphosphine)nickel(II). Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 1473-1486. [Link]

  • Rasappan, R., et al. (2016). Nickel-catalyzed cross-coupling reaction of carbamates with silylmagnesium reagents. Organic Letters, 18(15), 3642-3645. [Link]

  • Filo. (2025, July 30). Calculate the theoretical yield in the synthesis of dichlorobis(triphenylphosphine)nickel(II), given. [Link]

  • Fisher Scientific. Dibromobis(triphenylphosphine)nickel(II), 99%, Thermo Scientific Chemicals 5 g. [Link]

  • Chegg. (2018, November 27). Question: Synthesis of Bromonitrosylbis(triphenylphosphine)nickel(O), NiBr(NO)(PPh3)2.... [Link]

  • ResearchGate. (2025, August 6). Synthesis, reactions and structure of bromo(η 5-diphenylphosphinylcyclopentadienyl)nickel(II) dimer. [Link]

Sources

Handling air-sensitive nickel phosphine complexes in glovebox

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Organometallic Handling Subject: Handling Air-Sensitive Nickel Phosphine Complexes (Ni(0)/Ni(II)) Ticket ID: NI-PHOS-GB-001 Responder: Dr. A. Vance, Senior Application Scientist

Executive Summary

Nickel phosphine complexes, particularly those derived from Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂], represent a unique challenge in glovebox chemistry. Unlike Palladium, which is forgiving, Nickel(0) is kinetically unstable and thermodynamically eager to oxidize to Ni(II).

This guide does not just list "what to do"; it explains why your reactions might be failing despite "standard" air-free techniques. It focuses on three critical failure points: Thermal Decomposition , Electrostatic Scattering , and Cryptic Oxidation .

Part 1: The Environment (Glovebox Integrity)

Q: My sensors read <1 ppm O₂/H₂O, but my Ni(COD)₂ turns black in solution. Is my sensor broken? A: Not necessarily. Your sensor measures the bulk atmosphere, but it cannot measure the local micro-atmosphere inside a vial or the purity of your solvent. Ni(COD)₂ is a "canary in the coal mine"—it is often more sensitive than electrochemical sensors.

The "Black Death" Mechanism: If Ni(COD)₂ turns black, it has decomposed into colloidal Nickel metal (Ni⁰ nanoparticles) and free COD. This is irreversible.

  • Cause 1: Thermal Instability. Ni(COD)₂ is thermally unstable. If left at ambient glovebox temperature (>25°C) for extended periods, it decomposes.

  • Cause 2: Solvent O₂. Solvents brought into the box often retain trace oxygen despite "degassing."

  • Cause 3: Catalyst Poisoning. Volatile phosphines (like PMe₃ or PCy₃) can bind irreversibly to the copper catalyst bed of your glovebox purifier, reducing its capacity to remove oxygen over time.

Protocol: The "Cold-Chain" Transfer

  • Storage: Keep bulk Ni(COD)₂ in a glovebox freezer (-35°C).

  • Aliquot: Only remove the amount needed for the day.

  • Transfer: Transport the vial in a pre-chilled aluminum block to maintain thermal inertia while weighing.

Part 2: Precision Handling & Weighing

Q: When I try to weigh Ni(COD)₂ or phosphine ligands, the powder "jumps" off the spatula. How do I stop this? A: The glovebox atmosphere (dry N₂ or Ar) has near-zero humidity, creating a perfect environment for triboelectric charging. Plastic weigh boats are capacitors that hold this charge.

The Self-Validating System: Differential Weighing Do not use weigh boats. Use the Differential Weighing Method to eliminate static drift and transfer losses.

DOT Diagram: Differential Weighing Workflow

DifferentialWeighing Start Start: Source Vial Step1 1. Zero Balance Start->Step1 Step2 2. Weigh Full Source Vial (Mass A) Step1->Step2 Step3 3. Dispense into Reaction Vessel Step2->Step3 Remove from balance Step4 4. Weigh Source Vial Again (Mass B) Step3->Step4 Return to balance Calc Calculation: Mass Added = A - B Step4->Calc Validation Validation: No powder lost to weigh boat/static Calc->Validation

Caption: The Differential Weighing workflow eliminates static errors by weighing the source container before and after dispensing, rather than taring a receiving vessel.

Static Mitigation Tactics:

  • The Polonium Solution: Use a staticmaster® (Polonium-210) brush or strip near the balance. The alpha particles ionize the air, neutralizing the charge instantly.

  • The Faraday Cage: Wrap a simple cylinder of aluminum foil around the weighing pan (without touching it) to shield the balance from static fields.

Part 3: Troubleshooting Reaction Failures

Q: My reaction solution turned green. Is this normal? A: It depends on the ligand, but generally: No.

  • Yellow/Orange/Red: Usually indicates active Ni(0) or Ni(II)-aryl species.

  • Green/Blue: Almost always indicates paramagnetic Ni(II) halides or oxides (e.g., NiBr₂·solvent), signaling catalyst death or oxidation without productive coupling.

  • Black Precipitate: Colloidal Nickel (Ni(0) decomposition).

Data Table: Visual Diagnostics for Nickel Complexes

ObservationLikely Chemical StateDiagnosisAction Required
Bright Yellow Ni(COD)₂ / Ni(PCy₃)₂Healthy Proceed immediately.
Deep Red/Orange Ni(PPh₃)₄ / Ni(II)-ArylActive Normal intermediate color.
Pale Green [Ni(H₂O)₆]²⁺ or NiX₂Oxidized ABORT. O₂/H₂O leak present.
Black Precipitate Ni(0) ColloidsDecomposed Thermal damage or unstable ligand.
Cloudy/Hazy Insoluble Phosphine OxideLigand Death Check solvent drying protocol.

DOT Diagram: The Nickel Color Logic Tree

NiColorLogic Start Observe Reaction Mixture Check1 Is it Homogeneous? Start->Check1 Precip Precipitate Visible Check1->Precip No Soln Clear Solution Check1->Soln Yes Black Black Precipitate Precip->Black White White/Off-White Precipitate Precip->White Green Green/Blue Solution Soln->Green YellowRed Yellow/Orange/Red Soln->YellowRed Dead1 FAILURE: Ni(0) Decomposition (Thermal/Unstable) Black->Dead1 Dead2 FAILURE: Salt Formation (Check solubility) White->Dead2 Dead3 FAILURE: Oxidation to Ni(II) (Air Leak) Green->Dead3 Live SUCCESS: Active Catalyst YellowRed->Live

Caption: Diagnostic logic tree for assessing the health of Nickel catalytic reactions based on visual cues.

Part 4: Solvent & Ligand Management

Q: Can I use the "kettle" solvent directly for these reactions? A: For Nickel, absolutely not. Standard "dry" solvents from a keg system often contain 5–10 ppm water. While acceptable for Palladium, this will kill Ni(COD)₂.

Protocol: The "Nickel Standard" Solvent Prep

  • Pre-Drying: Pass solvent through activated alumina columns.

  • Degassing: Freeze-Pump-Thaw (3 cycles) is superior to sparging for removing O₂.

  • Storage: Store over activated 3Å or 4Å molecular sieves (20% w/v) inside the glovebox for at least 24 hours before use.

    • Note: Do not use sieves for ketones or aldehydes (aldol condensation risk), but for Ni-couplings (usually Toluene, THF, Dioxane), sieves are mandatory.

Q: My phosphine ligands smell strongly inside the box. Is this a problem? A: Yes. It means your ligands are volatilizing.

  • Cross-Contamination: Volatile phosphines will contaminate other open reactions.

  • Scrubber Damage: As mentioned in Part 1, phosphines poison the copper catalyst in the glovebox circulation system.

    • Solution: Store all phosphines in secondary containment (a jar with a teflon-taped lid) inside the glovebox.

References

  • Tasker, S. Z., Standley, E. A., & Jamison, T. F. (2014). Recent Advances in Homogeneous Nickel Catalysis. Nature, 509, 299–309. Link

  • Cornella, J., et al. (2020). An Air-Stable Binary Ni(0)-Olefin Catalyst.[1][2] Nature Catalysis, 3, 6–11. (Describes the instability of Ni(COD)₂). Link

  • Mettler Toledo. (2023). Electrostatics in Weighing: Causes and Solutions. (Technical Guide on Static Mitigation). Link

  • Baird, M. C. (1968). The sensitivity of nickel(0) complexes to oxygen.[3] Inorganic Chimica Acta. (Foundational text on Ni oxidation colors).

  • Schlenk Line Survival Guide. (2024). Glovebox Troubleshooting and Maintenance. (General maintenance including catalyst poisoning). Link

Sources

Technical Support Center: Purification of NiBr₂(PEt₃)₂ Complexes

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Removal of Excess Triethylphosphine (


) from Nickel(II) Bromide Complexes
Document ID:  TN-Ni-0042
Last Updated:  February 22, 2026
Assigned Specialist:  Senior Application Scientist, Organometallics Division

Executive Summary & Diagnostic

The Problem: You have synthesized or isolated Bis(triethylphosphine)nickel(II) bromide (


), but the material retains the characteristic stench of triethylphosphine, appears oily/wet, or shows impurity peaks in 

NMR.

The Solution: Because


 is a square-planar, diamagnetic solid (deep red/purple) with distinct solubility differences from the free ligand, purification is best achieved through inert-atmosphere trituration  or recrystallization .
Diagnostic: Do I have excess ?
IndicatorObservationVerdict
Physical State Product is an oily sludge or wet paste rather than a free-flowing powder.High Probability. Excess

acts as a solvent, preventing crystal lattice formation.
Odor Acrid, garlic-like, "skunk" smell persisting after drying.Certainty.

has a low odor threshold.

NMR
Sharp peak at

ppm
(free ligand).
Definitive. Complexed

usually shifts downfield (

ppm).
Color Muddy brown instead of deep red/purple.Likely. Indicates oxidation (

) or solvent occlusion.

Decision Matrix (Workflow)

Before selecting a protocol, determine the state of your material using the logic flow below.

PurificationLogic Start Start: Impure NiBr2(PEt3)2 StateCheck What is the physical state? Start->StateCheck Solid Solid / Crystalline StateCheck->Solid Dry-ish Oil Oily / Sticky Paste StateCheck->Oil Wet NMRCheck Is 31P NMR available? Solid->NMRCheck SolventCheck Did you use high-boiling solvents (e.g., Toluene)? Oil->SolventCheck MethodA Method A: Pentane Trituration (The Standard) NMRCheck->MethodA Free PEt3 peak present MethodB Method B: Ethanol Recrystallization (For High Purity) NMRCheck->MethodB Multiple impurities/Oxide SolventCheck->MethodA No (Likely just PEt3) MethodC Method C: Vacuum + Cold Trap (Preliminary Step) SolventCheck->MethodC Yes (Remove solvent first) MethodA->MethodB If purity still <95% MethodC->MethodA Residue solidifies

Figure 1: Decision tree for selecting the appropriate purification strategy based on the physical state and analytical data of the crude complex.

Technical Protocols

Method A: Inert Trituration (The "Gold Standard")

Mechanism:


 is highly soluble in pentane/hexanes. 

is effectively insoluble in cold pentane. By washing the solid, we extract the ligand without dissolving the metal complex.

Prerequisites:

  • Schlenk line (Argon or Nitrogen).

  • Dry, degassed Pentane (or Hexane).

  • Schlenk frit or cannula filter.

Step-by-Step:

  • Preparation: Place the crude solid/oil in a Schlenk flask under inert atmosphere.

  • Solvent Addition: Add degassed pentane (approx. 10-15 mL per gram of complex).

  • Sonication/Agitation: Vigorously stir or sonicate the suspension. If the product was an oil, it should begin to "crash out" and form a powder as the pentane extracts the excess phosphine.

  • Cooling: Place the flask in a dry ice/acetone bath (-78°C) or a freezer (-20°C) for 30 minutes. This minimizes the solubility of the Ni-complex while keeping

    
     in solution.
    
  • Filtration:

    • Option 1 (Best): Use a cannula with a filter tip to remove the supernatant.

    • Option 2: Transfer to a Schlenk frit and filter.

  • Washing: Repeat the wash with a smaller portion of cold pentane (2x).

  • Drying: Dry the remaining solid under high vacuum for 1-2 hours.

Expert Insight: If your product remains oily after pentane addition, scratch the side of the flask with a glass rod (under inert flow) to induce nucleation. The "oil" is often a supersaturated solution of the complex in free phosphine.

Method B: Recrystallization (Ethanol)

Mechanism: Exploits the high temperature coefficient of solubility.


 is soluble in hot ethanol but crystallizes upon cooling. Impurities (

,

) tend to stay in the mother liquor.

Step-by-Step:

  • Dissolve the crude material in the minimum amount of boiling, anhydrous ethanol (under inert gas).

    • Note: The solution should be deep red/dark brown.

  • Allow the solution to cool slowly to room temperature.

  • Place in a -20°C freezer overnight.

  • Filter the dark red crystals via a Schlenk frit.

  • Wash the crystals with cold pentane (to remove any mother liquor adhering to the surface).

  • Dry under vacuum.[1]

Troubleshooting & FAQs

Q: My product turned green during recrystallization. What happened? A: You likely observed a geometry change or hydration.

  • Geometry:

    
     phosphine complexes can exist in equilibrium between square planar (Red, Diamagnetic) and tetrahedral (Green/Blue, Paramagnetic) forms. High temperatures favor the tetrahedral form. Upon cooling, it should revert to red.
    
  • Hydration: If your ethanol was not anhydrous, water may coordinate to form

    
    , which is often green. Always use dry solvents. 
    

Q: I see a peak at ~48 ppm in my


 NMR. Is this the complex? 
A:  No. That is likely Triethylphosphine Oxide (

)
.
  • Cause: Air exposure during workup.

  • Removal: The oxide is more stubborn than the free phosphine. Method B (Ethanol recrystallization) is more effective for removing the oxide than Method A. Alternatively, washing with degassed water (if the complex is confirmed stable to hydrolysis) can remove the oxide, as

    
     is water-soluble, while the Ni-complex is not.
    

Q: Can I use column chromatography? A: Not recommended. Phosphines often streak on silica, and the acidic nature of silica gel can induce oxidation or demetallation. If you must use chromatography, use neutral alumina and degassed solvents, but crystallization is far superior for this specific complex.

Q: The product is still an oil after Method A. A: You may have trapped solvent.

  • Dissolve the oil in a small amount of DCM.

  • Add a large excess of Pentane slowly while stirring.

  • Evaporate the solvents completely to form a foam.

  • Repeat Method A on the foam.

Visualizing the Trituration Workflow

TriturationWorkflow Crude Crude Mixture (Complex + Excess PEt3) AddPentane Add Pentane (15 mL/g) Crude->AddPentane Sonicate Sonicate/Stir (Induce Precip.) AddPentane->Sonicate Chill Cool to -20°C (Max Precipitation) Sonicate->Chill Filter Cannula Filter (Remove Supernatant) Chill->Filter Filter->AddPentane Repeat Wash (2x) Dry Vacuum Dry (Remove Solvent) Filter->Dry

Figure 2: The iterative trituration process. The dashed line represents the washing cycle essential for high purity.

References

  • Jensen, K. A. (1936). Über die räumliche Anordnung der Valenzen des 4-zähligen Nickels. Zeitschrift für anorganische und allgemeine Chemie, 229(3), 265-281. (Foundational work on Ni-Phosphine synthesis and color/geometry).

  • Girolami, G. S., Rauchfuss, T. B., & Angelici, R. J. (1999). Synthesis and Technique in Inorganic Chemistry: A Laboratory Manual (3rd ed.). University Science Books. (Standard reference for inert atmosphere techniques and phosphine complex handling).
  • Shriver, D. F. (1969). The Manipulation of Air-Sensitive Compounds. McGraw-Hill.
  • McAuliffe, C. A. (1973). Transition Metal Complexes of Phosphorus, Arsenic and Antimony Ligands. Macmillan.

Sources

Technical Support Center: Dibromobis(triethylphosphine)nickel(II) - Stability and Handling in the Presence of Moisture

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability of Dibromobis(triethylphosphine)nickel(II) [NiBr₂(PEt₃)₂] in the presence of moisture. As a cornerstone catalyst in various organic transformations, understanding its sensitivity to environmental factors is critical for reproducible and successful experimentation.

I. Core Concepts: The Impact of Moisture on NiBr₂(PEt₃)₂

Dibromobis(triethylphosphine)nickel(II) is a moisture-sensitive compound. Exposure to water can lead to decomposition, impacting its catalytic activity and the overall outcome of your reaction. The primary mechanism of degradation involves the hydrolysis of the nickel-phosphine and nickel-bromide bonds. While specific decomposition pathways for NiBr₂(PEt₃)₂ are not extensively detailed in publicly available literature, analogous reactions with similar metal-phosphine complexes suggest the formation of nickel hydroxides or oxides and the corresponding phosphine oxide.

Frequently Asked Questions (FAQs) - Core Concepts

Q1: Why is Dibromobis(triethylphosphine)nickel(II) sensitive to moisture?

A1: The nickel(II) center is electrophilic and can be attacked by nucleophiles, including water. The phosphine ligands, while stabilizing the metal center, can be displaced or oxidized in the presence of water and air. This can lead to the formation of less catalytically active or inactive nickel species. The analogous compound, Dibromobis(triphenylphosphine)nickel(II), is also documented as being moisture-sensitive[1].

Q2: What are the likely decomposition products when Dibromobis(triethylphosphine)nickel(II) reacts with water?

Q3: How does moisture affect the catalytic cycle of reactions involving NiBr₂(PEt₃)₂?

A3: Moisture can interfere with several steps in a catalytic cycle. For example, in cross-coupling reactions, water can react with the active Ni(0) species, which is often formed in situ from the Ni(II) precatalyst, leading to catalyst deactivation. Additionally, water can hydrolyze organometallic intermediates crucial for the catalytic process. However, it is noteworthy that some nickel-catalyzed reactions have been developed to run in aqueous media, but these typically employ specialized water-soluble ligands to stabilize the nickel catalyst[2].

II. Troubleshooting Guide: Identifying and Mitigating Moisture Contamination

Encountering unexpected results such as low yield, no reaction, or the formation of byproducts can be frustrating. This section provides a systematic approach to troubleshooting issues related to moisture contamination when using Dibromobis(triethylphosphine)nickel(II).

Visual Indicators of Decomposition

ObservationPotential Cause Related to MoistureRecommended Action
Color Change The solid NiBr₂(PEt₃)₂ changes from its typical dark green or violet-brown crystalline appearance to a lighter green or brownish sludge.[3]Discard the reagent and obtain a fresh, properly stored batch.
Insolubility The complex does not fully dissolve in a solvent in which it is known to be soluble.This may indicate the formation of insoluble nickel hydroxides or oxides. Filter the solution under inert atmosphere and consider if the remaining soluble portion is viable for reaction, though using a fresh sample is recommended.
Formation of Precipitate A precipitate forms in the reaction vessel upon addition of the catalyst or during the reaction.If not an expected part of the reaction, this could be decomposed catalyst. Analyze the precipitate if possible, but it is often indicative of a failed reaction.

Troubleshooting Flowchart for Suspected Moisture Contamination

Moisture_Troubleshooting start Low Yield or No Reaction check_reagents Verify Reagent Purity and Stoichiometry start->check_reagents check_conditions Confirm Reaction Conditions (Temperature, Time) check_reagents->check_conditions suspect_moisture Suspect Moisture Contamination check_conditions->suspect_moisture check_catalyst Inspect Catalyst Appearance suspect_moisture->check_catalyst color_change Color Change or Clumping? check_catalyst->color_change discard_catalyst Discard and Use Fresh Catalyst color_change->discard_catalyst Yes check_solvents Verify Solvent Anhydrousness color_change->check_solvents No rerun_reaction Rerun Experiment discard_catalyst->rerun_reaction dry_solvents Redry and Degas Solvents check_solvents->dry_solvents check_glassware Ensure Glassware is Dry dry_solvents->check_glassware oven_dry Oven-Dry and Cool Under Inert Gas check_glassware->oven_dry check_atmosphere Verify Inert Atmosphere Integrity oven_dry->check_atmosphere purge_system Purge Schlenk Line / Check Glovebox check_atmosphere->purge_system purge_system->rerun_reaction

Caption: A decision-making workflow for troubleshooting reactions involving NiBr₂(PEt₃)₂ where moisture contamination is suspected.

Frequently Asked Questions (FAQs) - Troubleshooting

Q4: My reaction with Dibromobis(triethylphosphine)nickel(II) is not working, and I suspect moisture. What is the first thing I should check?

A4: Before assuming catalyst degradation, first verify the quality and purity of all other reagents and solvents. Ensure your starting materials are pure and that your solvents are anhydrous and properly degassed. Impurities in substrates or the presence of oxygen can also inhibit catalytic activity[4].

Q5: What is the best way to dry solvents for use with NiBr₂(PEt₃)₂?

A5: For common non-protic solvents like THF, toluene, or dioxane, distillation from a suitable drying agent (e.g., sodium/benzophenone for ethers and hydrocarbons) under an inert atmosphere is a reliable method. Alternatively, passing the solvent through a column of activated alumina (a solvent purification system) is also highly effective. Molecular sieves (3Å or 4Å, activated by heating under vacuum) can also be used, but their capacity should be considered.

Q6: How can I be sure my glassware is sufficiently dry?

A6: All glassware should be oven-dried at a minimum of 120°C for several hours (preferably overnight) and then cooled under a stream of dry, inert gas (nitrogen or argon) or in a desiccator immediately before use. Assembling the reaction apparatus while still hot and allowing it to cool under an inert atmosphere is a common and effective practice.

III. Experimental Protocols: Best Practices for Handling and Storage

To ensure the integrity and reactivity of Dibromobis(triethylphosphine)nickel(II), adherence to strict air- and moisture-free techniques is paramount.

Storage Protocol

  • Atmosphere: Store Dibromobis(triethylphosphine)nickel(II) under a dry, inert atmosphere (argon or nitrogen) at all times.

  • Container: Use a well-sealed container, such as a Schlenk flask or a vial with a PTFE-lined cap, wrapped with paraffin film for an extra barrier.

  • Location: Store in a desiccator within a refrigerator or a freezer to minimize thermal decomposition. Protect from light.

Experimental Workflow for Setting Up a Reaction

Experimental_Workflow A 1. Prepare Glassware (Oven-dry and cool under inert gas) B 2. Set up Schlenk Line or Glovebox A->B C 3. Dispense Anhydrous, Degassed Solvent via Syringe/Cannula B->C D 4. Add Other Solid Reagents (if stable) C->D E 5. Weigh NiBr₂(PEt₃)₂ in Glovebox or Under Inert Gas Flow D->E F 6. Add Catalyst to Reaction Vessel E->F G 7. Add Liquid Reagents/Starting Materials via Syringe F->G H 8. Commence Reaction (Heating/Stirring) G->H

Caption: Step-by-step workflow for the proper handling of NiBr₂(PEt₃)₂ in an experimental setup.

Frequently Asked Questions (FAQs) - Experimental Practice

Q7: Can I weigh Dibromobis(triethylphosphine)nickel(II) on an open bench?

A7: It is strongly advised against weighing this compound on an open bench. Even brief exposure to atmospheric moisture can begin the decomposition process. Weighing should be performed in a glovebox or in a tared, sealed container under a positive pressure of an inert gas.

Q8: What are the key differences in handling the triethylphosphine versus the triphenylphosphine nickel bromide complex?

A8: Trialkylphosphines like triethylphosphine are generally more electron-rich and less sterically hindered than triarylphosphines like triphenylphosphine. This can make them more susceptible to oxidation. Therefore, while both are moisture-sensitive, even greater care should be taken to exclude air when handling NiBr₂(PEt₃)₂. The synthesis of the triphenylphosphine analogue can be achieved from nickel(II) bromide trihydrate, indicating some tolerance of the starting materials to water[3]. However, the final product should always be handled in an anhydrous environment.

Q9: I do not have access to a glovebox. Can I still use this catalyst?

A9: Yes, with careful execution of Schlenk line techniques. This involves using specialized glassware that allows for the manipulation of reagents under an inert atmosphere. All transfers of solids and liquids should be done using techniques that prevent the introduction of air and moisture, such as using a positive pressure of inert gas and gas-tight syringes or cannulas.

IV. References

  • McCorkle, D. B. (1995). SYNTHESIS AND INVESTIGATION OF NICKEL(II) 4-SUBSTITUTED 2,6-DICHLOROPHENOLATES. JEWLScholar@MTSU. [Link]

  • Yang, L., Yan, Y., Cao, N., Hao, J., Li, G., Zhang, W., Cao, R., Wang, C., Xiao, J., & Xue, D. (2022). Ni(I)-Catalyzed Hydroxylation of Aryl Halides with Water under Thermal Catalysis. Organic Letters, 24(51), 9431–9435. [Link]

Sources

Validation & Comparative

The Role of FTIR in Characterizing NiBr₂(PEt₃)₂

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the FTIR Characteristic Peaks of Dibromobis(triethylphosphine)nickel(II)

As a Senior Application Scientist, this guide provides a detailed analysis of the Fourier-Transform Infrared (FTIR) spectroscopic signature of the common organometallic precursor and catalyst, dibromobis(triethylphosphine)nickel(II), or NiBr₂(PEt₃)₂. Beyond a simple peak listing, this document delves into the causal relationships between molecular structure and vibrational modes, offers a comparative analysis with relevant analogues, and provides a robust experimental protocol for obtaining high-quality data for such air-sensitive compounds.

FTIR spectroscopy is an indispensable tool in coordination chemistry for confirming the successful synthesis and purity of a complex. For a molecule like NiBr₂(PEt₃)₂, it serves two primary purposes:

  • Ligand Identification: It confirms the presence of the triethylphosphine (PEt₃) ligands by identifying their characteristic C-H and P-C vibrational modes. Crucially, it allows for the differentiation between free and coordinated ligands, as coordination to the nickel center perturbs the ligand's electronic structure and, consequently, its vibrational frequencies.

  • Probing Metal-Ligand Bonds: In the far-infrared (Far-IR) region, direct observation of the Ni-P and Ni-Br stretching vibrations provides insight into the metal-ligand bond strength and the coordination geometry of the complex.

Molecular Structure and Vibrational Modes

NiBr₂(PEt₃)₂ is a four-coordinate Ni(II) complex. Depending on the crystalline packing or solution conditions, it can adopt either a square planar (diamagnetic) or a tetrahedral (paramagnetic) geometry. This structural duality is a key aspect of its chemistry. The principal vibrational modes detectable by FTIR originate from the bonds within the PEt₃ ligands and the Ni-P and Ni-Br bonds of the coordination sphere.

FTIR_Workflow_Air_Sensitive cluster_glovebox Inside Inert Atmosphere Glovebox cluster_spectrometer At the FTIR Spectrometer start Start: Place all materials inside glovebox grind Grind ~1-2 mg of NiBr₂(PEt₃)₂ with ~100 mg of dry KBr powder using an agate mortar and pestle. start->grind press Load the mixture into a pellet press die and apply pressure (7-8 tons) for 2-3 minutes to form a transparent pellet. grind->press load Mount the KBr pellet onto an airtight, transferable sample holder. press->load seal Seal the sample holder. load->seal transfer Safely transfer the sealed holder from the glovebox to the FTIR spectrometer. seal->transfer place_holder Place the holder in the spectrometer's sample compartment. transfer->place_holder purge Purge the sample compartment with dry N₂ or Ar for 5-10 minutes to remove atmospheric H₂O and CO₂. place_holder->purge bg Collect a background spectrum using a blank KBr pellet or an empty sample compartment. purge->bg sample_spec Collect the sample spectrum (e.g., 32-64 scans at 4 cm⁻¹ resolution). bg->sample_spec process Process the data: Perform background subtraction and baseline correction. sample_spec->process

Melting point range of pure Dibromobis(triethylphosphine)nickel(II)

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison: Thermal Properties and Purity Benchmarks of Dibromobis(triethylphosphine)nickel(II)

Executive Summary

Dibromobis(triethylphosphine)nickel(II) (


) is a critical coordination complex utilized primarily as a catalyst precursor in cross-coupling reactions (e.g., Kumada, Negishi) and as a volatile precursor for Nickel thin-film deposition (ALD/CVD).[1]

The melting point (MP) range of 105–109 °C acts as a definitive purity fingerprint for this compound. Unlike its triphenylphosphine analogues, which adopt a tetrahedral geometry and melt at significantly higher temperatures (>200 °C), pure


 crystallizes in a square planar  geometry.[1] This guide provides a comparative thermal analysis, distinguishing the target compound from common analogues and impurities to ensure experimental integrity.

Product Profile: Dibromobis(triethylphosphine)nickel(II)

PropertySpecification
Formula

CAS Number 15221-03-1
Molecular Weight 454.85 g/mol
Appearance Violet-brown crystalline solid
Geometry Square Planar (

symmetry local to Ni)
Magnetism Diamagnetic (Low Spin)
Melting Point 105–109 °C (Reversible melt)
Sublimation Point 100–130 °C at 0.3 mbar

Key Insight: The relatively low melting point compared to other transition metal phosphines is attributed to the flexible ethyl chains on the phosphine ligands, which increase free volume and reduce lattice energy compared to rigid phenyl groups.

Comparative Analysis: Thermal Stability & Alternatives

The following table contrasts


 with its halide analogues and the sterically bulky triphenylphosphine variant. This data is crucial for selecting the correct catalyst for temperature-sensitive reactions.
Table 1: Thermal Benchmarks of Nickel(II) Phosphine Complexes
CompoundFormulaMelting Point Range (°C)GeometryKey Application Context
Target Product

105 – 109 Square Planar Standard cross-coupling; ALD Precursor.
Chloride Analogue

109 – 113Square PlanarAlternative if bromide interference is suspected.[1]
Iodide Analogue

88 – 92Square PlanarMore reactive leaving group; lower thermal stability.[1]
Methyl Analogue

184 – 188Square PlanarHigher thermal stability due to compact packing.
Bulky Alternative

219 – 223TetrahedralHigh-temperature catalysis; paramagnetic.[1]

Critical Diagnostic: If your synthesized sample melts above 200 °C, you have likely formed or purchased the Triphenylphosphine (


)  derivative by mistake. If it melts below 100 °C, check for Iodide (

)
contamination or significant solvent occlusion.
Structural Logic Diagram

The following diagram illustrates how ligand sterics dictate geometry and, consequently, thermal properties.

G Ligand Ligand Selection PEt3 Triethylphosphine (PEt3) (Cone Angle: 132°) Ligand->PEt3 PPh3 Triphenylphosphine (PPh3) (Cone Angle: 145°) Ligand->PPh3 Geo1 Geometry: Square Planar (Low Spin, Diamagnetic) PEt3->Geo1 Less Steric Bulk Geo2 Geometry: Tetrahedral (High Spin, Paramagnetic) PPh3->Geo2 High Steric Bulk MP1 MP: 105–109 °C (Flexible Alkyl Chains) Geo1->MP1 MP2 MP: 219–223 °C (Rigid Phenyl Stacking) Geo2->MP2

Figure 1: Correlation between ligand sterics, coordination geometry, and melting point ranges.

Experimental Protocols

To ensure the validity of the melting point as a purity metric, the compound must be handled under inert conditions to prevent phosphine oxidation (formation of


), which drastically alters the melting point.
Protocol A: Synthesis & Purification for High-Purity MP Measurement

Based on standard Schlenk line techniques.

  • Reactants: Combine anhydrous

    
     (1.0 eq) and 
    
    
    
    (2.1 eq) in anhydrous Ethanol or THF under Argon.
  • Reaction: Stir at room temperature for 2–4 hours. The solution should turn dark violet/brown.

  • Isolation: Remove solvent under vacuum.

  • Purification (Crucial):

    • Method 1 (Recrystallization): Dissolve in hot acetone (approx. 50 °C), filter while hot, and cool to -20 °C. Collect crystals.

    • Method 2 (Sublimation):[2] For analytical standard grade, sublime the crude solid at 100–130 °C under high vacuum (0.3 mbar). This removes non-volatile Ni(II) salts and oxidized phosphine oxides.

  • Drying: Dry under vacuum for 4 hours to remove lattice solvent (solvent occlusion can depress MP by 5–10 °C).

Protocol B: Melting Point Determination

Method: Capillary Tube under Inert Atmosphere

  • Preparation: Load the dry, violet crystals into a capillary tube inside a glovebox (Nitrogen/Argon atmosphere). Seal the tube end with high-vacuum grease or flame seal if possible to prevent oxidation during heating.

  • Apparatus: Use a calibrated melting point apparatus (e.g., Büchi or SRS DigiMelt) with a ramp rate of 2 °C/min.

  • Observation:

    • Onset: Should occur at ~105 °C.

    • Clear Melt: Should be complete by 109 °C.

    • Note: If the sample turns green before melting, it indicates decomposition or oxidation (formation of Ni(II) oxide species).[1]

References

  • University of Helsinki . (2022). A low-temperature thermal ALD process for nickel utilizing dichlorobis(triethylphosphine)nickel(II).[1] Dalton Transactions.

    • Citation for MP of NiBr2(PEt3)2 (105-109°C), NiCl2(PEt3)2, and sublimation protocols.[1][3]

  • ChemicalBook . (2024). Dibromobis(triphenylphosphine)nickel(II) Product Properties.

    • Citation for MP of the Triphenylphosphine analogue (219-223°C).[1]

  • Royal Society of Chemistry . (1968). The crystal and molecular structure of dibromobis(triphenylphosphine)nickel(II). Journal of the Chemical Society A.

    • Citation for Tetrahedral vs Square Planar geometry distinctions.
  • Thermo Scientific Chemicals . (2024).[1] Safety Data Sheet: Dibromobis(triphenylphosphine)nickel(II). Fisher Scientific.

    • Verification of commercial specific

Sources

A Senior Application Scientist's Guide to Elemental Analysis Standards for NiBr₂(PEt₃)₂

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise characterization of novel organometallic complexes is paramount. The purity and stoichiometry of a compound like Bis(triethylphosphine)nickel(II) bromide (NiBr₂(PEt₃)₂) are not mere datasheet entries; they are the bedrock upon which reliable experimental data and, ultimately, successful therapeutic development are built. This guide provides an in-depth comparison of the primary analytical techniques for elemental analysis of NiBr₂(PEt₃)₂, offering insights into the causality behind experimental choices and presenting supporting data to inform your analytical strategy.

The Imperative of Elemental Purity in Organometallic Chemistry

Before delving into the analytical methodologies, it is crucial to understand why elemental analysis is a non-negotiable aspect of characterizing organometallic compounds. For a complex such as NiBr₂(PEt₃)₂, variations in the elemental composition can indicate the presence of impurities, residual solvents, or incomplete reaction, all of which can drastically alter its chemical and catalytic properties. The accepted standard in the scientific community is that the found values for carbon, hydrogen, and nitrogen should be within ±0.4% of the calculated theoretical values[1][2][3]. This stringent requirement underscores the importance of selecting the appropriate analytical technique.

Core Analytical Techniques: A Comparative Overview

The two primary methods for the elemental analysis of NiBr₂(PEt₃)₂ are Combustion Analysis and Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES). Each technique offers distinct advantages and is suited for determining different elements within the complex.

Combustion Analysis: The Gold Standard for Non-Metals

Combustion analysis is a robust and widely used technique for determining the weight percentage of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample.[4][5][6] The underlying principle involves the complete combustion of the sample in a high-temperature furnace in the presence of excess oxygen.[7][8] The resulting gases (CO₂, H₂O, N₂, SO₂) are then separated and quantified by various detectors, such as thermal conductivity or infrared detectors.

For halogen determination, including bromine (Br) in NiBr₂(PEt₃)₂, the combustion process is often coupled with a downstream technique like ion chromatography (Combustion Ion Chromatography - CIC) or titration.[3][9][10][11][12][13] In this approach, the combustion gases are passed through an absorption solution, where the resulting halide ions are trapped and subsequently quantified.[12] While direct analysis of phosphorus (P) by combustion is less common, specialized methods involving specific combustion conditions and detection have been developed for organophosphorus compounds.[14][15][16]

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): Precision in Metal and Phosphorus Analysis

ICP-OES is a powerful technique for the determination of a wide range of elements, particularly metals and certain non-metals like phosphorus.[7][17] The sample is first digested in a strong acid to break down the organic matrix and bring the elements of interest into a liquid solution.[18][19][20] This solution is then introduced into a high-temperature argon plasma (6,000-10,000 K), which excites the atoms of the elements.[21] As the excited atoms relax to their ground state, they emit light at characteristic wavelengths. The intensity of this emitted light is directly proportional to the concentration of the element in the sample.[8][21]

Head-to-Head Comparison: Combustion Analysis vs. ICP-OES for NiBr₂(PEt₃)₂

The theoretical elemental composition of NiBr₂(PEt₃)₂ (C₁₂H₃₀Br₂NiP₂) is:

  • Carbon (C): 29.72%

  • Hydrogen (H): 6.24%

  • Nickel (Ni): 12.10%

  • Bromine (Br): 32.96%

  • Phosphorus (P): 12.77%

The following table provides a comparative overview of the two primary analytical techniques for the elemental analysis of this complex:

FeatureCombustion AnalysisInductively Coupled Plasma - OES (ICP-OES)
Primary Analytes C, H, N, S, Halogens (with CIC)Metals (Ni), P, Br
Principle High-temperature combustion and detection of resulting gasesAcid digestion followed by atomic emission in an argon plasma
Sample Preparation Weighing of solid sample into a tin or silver capsuleAcid digestion of the solid sample to create a liquid matrix
Typical Sample Size 1-5 mg10-100 mg
Accuracy Typically within ±0.3% for C, H, NTypically 1-5% relative standard deviation (RSD)
Precision High for C, H, NHigh, with RSDs often below 2%
Detection Limits Percent levels for C, H, N; ppm for S and Halogens with CICParts per billion (ppb) to parts per million (ppm)
Interferences Incomplete combustion, improper gas scrubbingSpectral overlaps from matrix or other elements, matrix effects
Analysis Time/Sample ~5-10 minutes for CHN~2-5 minutes per sample after digestion
Operator Skill Level ModerateHigh
Cost per Sample LowerHigher

Experimental Protocols

Protocol 1: C, H, and Br Determination by Combustion Analysis with Ion Chromatography (CIC)

This protocol outlines the determination of carbon, hydrogen, and bromine. Nitrogen analysis would follow a similar path for its respective detection.

1. Instrumentation:

  • CHN Elemental Analyzer (e.g., PerkinElmer 2400 Series II, LECO CHN828)
  • Combustion furnace with an autosampler
  • Ion Chromatograph with a conductivity detector

2. Sample Preparation:

  • Accurately weigh 1-3 mg of NiBr₂(PEt₃)₂ into a tin capsule for CHN analysis and a separate sample for Br analysis.
  • For bromine analysis, an oxygen flask combustion (Schöniger flask) can also be used as an alternative to automated CIC.[22][23]

3. Combustion for C and H:

  • The sample is dropped into a furnace at ~900-1000°C with a constant stream of helium carrier gas and a timed injection of pure oxygen.
  • The combustion products (CO₂ and H₂O) are passed through a reduction tube containing copper to remove excess oxygen and reduce nitrogen oxides to N₂.
  • The gases are then separated by a chromatographic column and detected by a thermal conductivity detector.

4. Pyrohydrolytic Combustion for Br:

  • The sample is combusted in a stream of oxygen and water vapor at high temperatures (~1000°C).[4][24]
  • The resulting hydrogen bromide (HBr) is trapped in an alkaline absorption solution.
  • This solution is then injected into an ion chromatograph for the separation and quantification of the bromide ion.

5. Calibration and Data Analysis:

  • Calibrate the CHN analyzer with a certified organic standard (e.g., acetanilide).
  • Calibrate the ion chromatograph with a series of certified bromide standards.
  • The software calculates the weight percent of each element based on the sample weight and the detector response.

Workflow for Combustion Analysis

cluster_0 Sample Preparation cluster_1 Combustion cluster_2 C & H Analysis cluster_3 Br Analysis (CIC) weigh Weigh 1-3 mg of NiBr2(PEt3)2 combust Combustion at ~1000°C in excess O2 weigh->combust reduce Reduction of NOx & removal of excess O2 combust->reduce Gaseous Products absorb Absorption of HBr in solution combust->absorb Gaseous Products separate_chn Gas Chromatography Separation reduce->separate_chn detect_chn Thermal Conductivity Detector separate_chn->detect_chn separate_ic Ion Chromatography Separation absorb->separate_ic detect_ic Conductivity Detector separate_ic->detect_ic

Caption: Workflow for C, H, and Br determination by Combustion Analysis.

Protocol 2: Ni and P Determination by ICP-OES

1. Instrumentation:

  • ICP-OES Spectrometer (e.g., Agilent 5100 SVDV, SPECTRO ARCOS) with a suitable nebulizer and spray chamber for organic matrices if direct analysis is performed, or a standard setup for aqueous solutions after digestion.

2. Sample Preparation (Acid Digestion):

  • Accurately weigh approximately 50-100 mg of NiBr₂(PEt₃)₂ into a clean, inert digestion vessel.
  • Add a mixture of high-purity nitric acid (HNO₃) and hydrochloric acid (HCl) (aqua regia) or another suitable acid mixture.[2][18][19]
  • Microwave-assisted digestion is often preferred for complete decomposition of the organometallic matrix.
  • After digestion, dilute the sample to a known volume with deionized water.

3. Instrumental Analysis:

  • Aspirate the digested sample solution into the ICP-OES.
  • The sample is nebulized and introduced into the argon plasma.
  • The instrument measures the intensity of the emitted light at specific wavelengths for Ni and P. Recommended wavelengths include:
  • Ni: 231.604 nm, 221.647 nm, 341.476 nm[25]
  • P: 177.495 nm, 178.284 nm, 213.618 nm[25]

4. Calibration and Data Analysis:

  • Prepare a series of matrix-matched calibration standards for Ni and P from certified stock solutions.
  • The instrument software constructs a calibration curve and calculates the concentration of each element in the sample solution.
  • The final weight percent in the original solid sample is calculated based on the initial sample weight and the dilution factor.

Workflow for ICP-OES Analysis

cluster_0 Sample Preparation cluster_1 Analysis weigh Weigh 50-100 mg of NiBr2(PEt3)2 digest Acid Digestion (e.g., Microwave) weigh->digest dilute Dilution to known volume digest->dilute nebulize Nebulization dilute->nebulize Sample Solution plasma Excitation in Argon Plasma nebulize->plasma detect Optical Emission Detection plasma->detect

Caption: Workflow for Ni and P determination by ICP-OES.

Complementary Techniques for Comprehensive Characterization

While elemental analysis provides crucial information on purity and stoichiometry, a comprehensive characterization of NiBr₂(PEt₃)₂ relies on complementary techniques.

³¹P{¹H} NMR Spectroscopy

Phosphorus-31 Nuclear Magnetic Resonance (³¹P{¹H} NMR) spectroscopy is an indispensable tool for characterizing phosphine-containing complexes.[22] It provides valuable information about the chemical environment of the phosphorus atoms, the coordination to the nickel center, and the presence of any phosphorus-containing impurities. A single, sharp resonance in the ³¹P{¹H} NMR spectrum is indicative of a single, pure compound. The chemical shift provides information about the electronic environment of the phosphorus nucleus.

Single-Crystal X-ray Diffraction

For an unambiguous determination of the molecular structure of NiBr₂(PEt₃)₂, single-crystal X-ray diffraction is the gold standard.[1][26][27][28] This technique provides precise information on bond lengths, bond angles, and the overall three-dimensional arrangement of atoms in the crystal lattice, confirming the coordination geometry around the nickel center.

Workflow for Single-Crystal X-ray Diffraction

cluster_0 Crystal Preparation cluster_1 Data Collection cluster_2 Structure Solution & Refinement grow Grow Single Crystal mount Mount Crystal on Diffractometer grow->mount irradiate Irradiate with X-rays mount->irradiate collect Collect Diffraction Pattern irradiate->collect solve Solve Phase Problem collect->solve refine Refine Atomic Positions solve->refine validate Validate Structure refine->validate

Caption: Workflow for Single-Crystal X-ray Diffraction.

Conclusion and Recommendations

For a comprehensive and reliable elemental analysis of NiBr₂(PEt₃)₂, a multi-technique approach is recommended.

  • Combustion analysis is the preferred method for the accurate determination of carbon and hydrogen .

  • Combustion Ion Chromatography (CIC) is a robust method for the determination of bromine .

  • ICP-OES is the superior technique for the precise quantification of nickel and phosphorus .

By combining the results from these techniques, researchers can have high confidence in the elemental composition and purity of their NiBr₂(PEt₃)₂ complex. Furthermore, complementary analysis by ³¹P{¹H} NMR and single-crystal X-ray diffraction provides a complete characterization package, ensuring the integrity of subsequent research and development activities.

References

  • ASTM D7359-14, Standard Test Method for Total Fluorine, Chlorine and Sulfur in Aromatic Hydrocarbons and Their Mixtures by Oxidative Pyrohydrolytic Combustion followed by Ion Chromatography Detection (Combustion Ion Chromatography-CIC), ASTM International, West Conshohocken, PA, 2014, [Link]

  • ASTM D7359, Standard Test Method for Total Fluorine, Chlorine and Sulfur in Aromatic Hydrocarbons and Their Mixtures by Oxidative Pyrohydrolytic Combustion followed by Ion Chromatography Detection (Combustion Ion Chromatography-CIC), ASTM International, [Link]

  • Total Fluorine, Chlorine and Sulfur in Aromatic Hydrocarbons and Their Mixtures by Oxidative Pyrohydrolytic Combustion followed, ASTM International, [Link]

  • ASTM D7359 − 08: Standard Test Method for Total Fluorine, Chlorine and Sulfur in Aromatic Hydrocarbons and Their Mixtures by Oxidative Pyrohydrolytic Combustion followed by Ion Chromatography Detection (Combustion Ion Chromatography-CIC), Internet Archive, [Link]

  • Standard Test Method for Total Fluorine, Chlorine and Sulfur in Aromatic Hydrocarbons and Their Mixtures by Oxidative Pyrohydrolytic Combustion followed by Ion Chromatography Detection (Combustion Ion Chromatography-CIC): 2023, ASTM International, [Link]

  • Kinetic Study of the Combustion of Organophosphorus Compounds, DTIC, [Link]

  • Kinetic Study of the Combustion of Organophosphorus Compounds, Request PDF, [Link]

  • Analysis of Selected Organophosphorus Compounds and Nano-Additives on Thermal, Smoke Properties and Quantities of CO and CO2 of Epoxy Materials, PMC, [Link]

  • Analysis of the Influence of Organophosphorus Compounds and of Aluminium and Magnesium Hydroxides on Combustion Properties of Epoxy Materials, MDPI, [Link]

  • Analysis of Selected Organophosphorus Compounds and Nano-Additives on Thermal, Smoke Properties and Quantities of CO and CO2 of Epoxy Materials, ResearchGate, [Link]

  • The Combustion Analysis Advantages over ICP, LECO Corporation, [Link]

  • Small molecule X-ray crystallography, School of Chemistry and Molecular Biosciences - The University of Queensland, [Link]

  • Small molecule crystallography, Excillum, [Link]

  • STANDARD OPERATING PROCEDURE NO. 30 ICP-OES ANALYSIS, [Link]

  • Wavelength used for ICP-OES analysis with detectable limits and calibration details, ResearchGate, [Link]

  • Preliminary understanding of experiments on single crystal X-ray crystallography, Indian Chemical Society, [Link]

  • Single Crystal X-Ray Structure Determination, Improved Pharma, [Link]

  • X-ray single-crystal diffraction, FZU, [Link]

  • Combustion Ion Chromatography for PFAS, Fluorine, Sulphur and Halogens analysis, Scimed, [Link]

  • ICP OES vs AAS: Comparing Cost, Speed, and Accuracy, Torontech, [Link]

  • Determination of halogens, with special reference to iodine, in geological and biological samples using pyrohydrolysis for preparation and inductively coupled plasma mass spectrometry and ion chromatography for measurement, Analyst (RSC Publishing), [Link]

  • Results and discussion ICP-OES performance and selection of analytical emission lines, NTNU, [Link]

  • How to Choose the Correct Wavelength in ICP-OES, Spectroscopy Online, [Link]

  • ICP OES Analysis: Key Factors for Accurate Sample Preparation, Lab Time with Anton Paar, [Link]

  • GFAAS vs ICP-MS vs ICP-OES, Agilent, [Link]

  • Pyrohydrolysis, a clean separation method for separating non-metals directly from solid matrix, MedCrave online, [Link]

  • The Elemental Duel: ICP OES vs ICP MS – Your Definitive Guide to Choosing the Right Analysis, ARTEMIS LABS, [Link]

  • ICP-OES vs ICP-MS, ICP-OES metals analysis, Agilent, [Link]

  • Analysis of Nickel Ore by ICP-OES With Dual-Side-On Plasma Observation, SPECTRO/Nu EXTRANET, [Link]

  • ICP-OES vs. ICP-MS: Selecting the Right Method, AELAB, [Link]

  • Oxygen Flask Method for Determining Elements in Oils - An Evaluation, DTIC, [Link]

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  • ICP-OES vs. ICP-MS: Choosing the Right Technique for Trace Metal Analysis, Lab Manager, [Link]

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A Comparative Guide to the Catalytic Efficiency of NiBr₂(PEt₃)₂ and NiCl₂(PEt₃)₂

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of homogeneous catalysis, nickel complexes have emerged as cost-effective and highly versatile catalysts for a myriad of organic transformations, including cross-coupling reactions, polymerization, and hydrogenation. The choice of ligands surrounding the nickel center is paramount, as it dictates the catalyst's stability, activity, and selectivity. Among the various components of a catalyst, the halide and phosphine ligands play a crucial role in tuning its electronic and steric properties. This guide provides an in-depth comparison of the catalytic efficiency of two closely related nickel(II) phosphine complexes: Dibromobis(triethylphosphine)nickel(II) (NiBr₂(PEt₃)₂) and Dichlorobis(triethylphosphine)nickel(II) (NiCl₂(PEt₃)₂).

The Subtle but Significant Influence of the Halide Ligand

The primary distinction between NiBr₂(PEt₃)₂ and NiCl₂(PEt₃)₂ lies in the anionic halide ligands. While both are halogens, the difference in their electronegativity, polarizability, and size can translate to notable variations in the catalytic performance of the corresponding nickel complexes.

  • Electronegativity and Lewis Acidity: Chlorine is more electronegative than bromine. Consequently, the nickel center in NiCl₂(PEt₃)₂ is more electron-deficient and thus more Lewis acidic compared to the nickel center in NiBr₂(PEt₃)₂. This difference in Lewis acidity can influence the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination. A more Lewis acidic nickel center might facilitate the oxidative addition of electron-rich substrates but could hinder the reductive elimination step.

  • Polarizability and Bond Strength: Bromide is larger and more polarizable than chloride. The Ni-Br bond is generally weaker and more covalent than the Ni-Cl bond. This can impact the ease of ligand dissociation and the overall stability of the catalyst. In some catalytic cycles, the dissociation of a halide ligand is a prerequisite for the formation of the active catalytic species.

  • Halide as a Bridging Ligand: In certain catalytic systems, halide ligands can act as bridging ligands, leading to the formation of dimeric or higher-order nickel species. The propensity to form such bridged species can differ between chloride and bromide, potentially influencing the concentration and nature of the active catalyst.

The Role of the Triethylphosphine Ligand

Both catalysts share the same neutral ligand, triethylphosphine (PEt₃). PEt₃ is a moderately electron-donating and sterically demanding phosphine ligand. Its properties are crucial for stabilizing the nickel center and influencing the catalyst's reactivity. The two PEt₃ ligands in a square planar Ni(II) complex can adopt either a cis or trans geometry, with the trans isomer often being more stable for steric reasons. The electronic and steric parameters of the phosphine ligand are critical in determining the outcome of the catalytic reaction.

Comparative Catalytic Performance: A Synthesis of Available Data

Cross-Coupling Reactions

Nickel-catalyzed cross-coupling reactions, such as Kumada, Suzuki-Miyaura, and Negishi couplings, are powerful tools for the formation of carbon-carbon bonds. The nature of the halide ligand in the precatalyst can influence the activation of the catalyst and the overall reaction rate.

In the context of Kumada cross-coupling, trans-ArNiBr(PEt₃)₂ has been proposed as a reactive intermediate in the coupling of aryl halides[1]. This suggests that NiBr₂(PEt₃)₂ can serve as a viable precatalyst for such transformations. While specific comparative data with NiCl₂(PEt₃)₂ is lacking, studies on related NiX₂(PPh₃)₂ complexes have shown that the choice of halide can affect the reaction outcome. For instance, in some cross-coupling reactions, bromide additives have been shown to improve reaction rates in dual nickel/photoredox catalysis.

CatalystReaction TypeSubstratesKey Findings
NiBr₂(PEt₃)₂ (inferred) Kumada CouplingAryl halides, Grignard reagentsProposed as a key intermediate, suggesting its competence as a precatalyst.[1]
NiCl₂(PEt₃)₂ (inferred) Cross-CouplingAryl chlorides, Alkylating reagentsGenerally effective for cross-coupling of aryl chlorides, though direct comparison with the bromo- a

Logical Relationship: Influence of Halide Properties on Catalytic Cycle

G cluster_halide Halide Ligand Properties cluster_catalyst Catalyst Properties cluster_cycle Impact on Catalytic Cycle Halide Halide (X = Cl or Br) Electronegativity Higher Electronegativity (Cl > Br) Halide->Electronegativity Polarizability Higher Polarizability (Br > Cl) Halide->Polarizability Bond_Strength Weaker Ni-X Bond (Br > Cl) Halide->Bond_Strength Lewis_Acidity Increased Lewis Acidity of Ni Electronegativity->Lewis_Acidity influences Ligand_Dissociation Facilitated Ligand Dissociation Polarizability->Ligand_Dissociation influences Bond_Strength->Ligand_Dissociation influences Oxidative_Addition Oxidative Addition Rate Lewis_Acidity->Oxidative_Addition affects Reductive_Elimination Reductive Elimination Rate Lewis_Acidity->Reductive_Elimination affects Catalyst_Activation Catalyst Activation Ligand_Dissociation->Catalyst_Activation impacts G start Start reagents Reactants NiX₂·nH₂O (X = Cl or Br) Triethylphosphine (2 eq.) Solvent (e.g., Ethanol) start->reagents reaction Reaction Setup Inert atmosphere (N₂ or Ar) Stirring at specified temperature reagents->reaction precipitation Product Precipitation Cooling the reaction mixture reaction->precipitation isolation Isolation Filtration Washing with cold solvent precipitation->isolation drying Drying Under vacuum isolation->drying characterization Characterization NMR, IR, Elemental Analysis drying->characterization end End Product|NiX₂(PEt₃)₂ characterization->end

Caption: General workflow for the synthesis of NiX₂(PEt₃)₂ complexes.

Step-by-Step Protocol for Synthesis of NiCl₂(PEt₃)₂:

  • To a solution of NiCl₂·6H₂O (1 equivalent) in ethanol, add triethylphosphine (2 equivalents) dropwise under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the reaction mixture at room temperature or with gentle heating for a specified period. The color of the solution will typically change, and a precipitate may form.

  • Cool the reaction mixture to facilitate complete precipitation of the product.

  • Collect the solid product by filtration, wash with cold ethanol, and then with a non-polar solvent like hexane to remove any unreacted phosphine.

  • Dry the product under vacuum to yield NiCl₂(PEt₃)₂.

Step-by-Step Protocol for Synthesis of NiBr₂(PEt₃)₂:

The protocol is analogous to the synthesis of the chloride complex, using NiBr₂ as the starting material. Anhydrous NiBr₂ or its hydrate can be used, though the anhydrous form is preferred to avoid potential side reactions with water.

Conclusion and Future Outlook

While both NiBr₂(PEt₃)₂ and NiCl₂(PEt₃)₂ are effective precatalysts for a range of organic transformations, the choice between them can have a discernible impact on catalytic efficiency. The more electron-withdrawing nature of the chloride ligands in NiCl₂(PEt₃)₂ may be advantageous for reactions where a more Lewis acidic nickel center is beneficial, such as the oxidative addition of less reactive substrates. Conversely, the weaker Ni-Br bond and higher polarizability of the bromide ligands in NiBr₂(PEt₃)₂ might facilitate catalyst activation or other steps in the catalytic cycle.

The lack of direct comparative studies highlights a gap in the understanding of these fundamental catalytic systems. Future research should focus on systematic investigations that directly compare the catalytic performance of NiBr₂(PEt₃)₂ and NiCl₂(PEt₃)₂ in various mechanistically distinct reactions. Such studies would provide invaluable data for catalyst selection and the rational design of more efficient nickel-based catalytic systems for applications in academic research and the pharmaceutical industry.

References

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A Comparative Guide to the UV-Vis Absorption Spectrum of Nickel(II) Bis(triethylphosphine) Bromide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the ultraviolet-visible (UV-Vis) absorption spectrum of nickel(II) bis(triethylphosphine) bromide, a coordination complex of significant interest in catalysis and materials science. We will explore the theoretical underpinnings of its electronic transitions, present a detailed experimental protocol for its characterization, and draw comparisons with related nickel(II) complexes to provide a comprehensive understanding of its spectral features. This document is intended for researchers, scientists, and drug development professionals who utilize UV-Vis spectroscopy for the characterization of transition metal complexes.

The Significance of UV-Vis Spectroscopy for Nickel(II) Complexes

UV-Vis spectroscopy is a powerful and accessible technique for probing the electronic structure of transition metal complexes like nickel(II) bis(triethylphosphine) bromide. The absorption of ultraviolet or visible light promotes electrons from lower to higher energy d-orbitals, and the energy of these transitions provides invaluable information about the geometry of the complex and the nature of the metal-ligand bonding.[1][2] For a d⁸ metal ion such as Ni(II), the geometry of the complex—be it octahedral, square planar, or tetrahedral—profoundly influences the splitting of the d-orbitals and, consequently, the observed UV-Vis spectrum.[2][3]

Predicted Spectral Characteristics of Nickel(II) Bis(triethylphosphine) Bromide

The spectrum is anticipated to be characterized by two main types of absorption bands:

  • d-d Transitions: These involve the excitation of an electron from a filled or partially filled d-orbital to a higher energy, empty or partially empty d-orbital. For square planar Ni(II) complexes, these transitions are typically observed in the visible region and are often of low to moderate intensity (low molar absorptivity, ε) as they are Laporte-forbidden.[2][5]

  • Ligand-to-Metal Charge Transfer (LMCT) Bands: These transitions involve the excitation of an electron from a ligand-based orbital to a metal-based d-orbital. LMCT bands are generally much more intense than d-d transitions and typically occur in the UV or near-UV region.[1][6] In the case of nickel(II) bis(triethylphosphine) bromide, we can expect charge transfer from the bromide ligands to the nickel(II) center.

Experimental Protocol for UV-Vis Spectroscopic Analysis

The following is a detailed, step-by-step methodology for obtaining the UV-Vis absorption spectrum of nickel(II) bis(triethylphosphine) bromide. This protocol is designed to be self-validating by ensuring the exclusion of atmospheric oxygen and moisture, which can degrade the sample and interfere with the measurement.

Materials and Reagents:

  • Nickel(II) bis(triethylphosphine) bromide

  • Anhydrous, degassed solvent (e.g., toluene, dichloromethane, or tetrahydrofuran)

  • Schlenk flask or glovebox

  • Gas-tight cuvette with a septum cap

  • Double-beam UV-Vis spectrophotometer

  • Argon or nitrogen gas supply

Procedure:

  • Sample Preparation (Inert Atmosphere): Due to the air-sensitivity of many phosphine complexes, all manipulations should be performed under an inert atmosphere (argon or nitrogen) using either a Schlenk line or a glovebox.

  • Solvent Selection: Choose a solvent that does not absorb in the spectral region of interest and in which the complex is sufficiently soluble. Toluene is a common choice for similar nickel-phosphine complexes.[7]

  • Preparation of a Stock Solution: Accurately weigh a small amount of nickel(II) bis(triethylphosphine) bromide and dissolve it in a known volume of the anhydrous, degassed solvent to prepare a stock solution of known concentration.

  • Preparation of the Sample for Analysis: Transfer an aliquot of the stock solution into a gas-tight cuvette using a gas-tight syringe. The cuvette should be flushed with an inert gas prior to adding the sample.

  • Spectrophotometer Setup:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes to ensure a stable output.

    • Set the desired wavelength range for the scan (e.g., 200-800 nm).

    • Set the appropriate scan speed and slit width.

  • Baseline Correction: Fill a reference cuvette with the pure, degassed solvent and place it in the reference beam of the spectrophotometer. Place the sample cuvette in the sample beam. Perform a baseline correction to subtract the absorbance of the solvent and the cuvette.

  • Spectrum Acquisition: Acquire the absorption spectrum of the sample.

  • Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and determine the molar absorptivity (ε) for each band using the Beer-Lambert law (A = εbc, where A is the absorbance, b is the path length of the cuvette, and c is the concentration of the sample).

Experimental Workflow Diagram

experimental_workflow Experimental Workflow for UV-Vis Analysis cluster_prep Sample Preparation (Inert Atmosphere) cluster_analysis Spectroscopic Measurement cluster_data Data Processing weigh Weigh Complex dissolve Dissolve in Anhydrous, Degassed Solvent weigh->dissolve transfer Transfer to Gas-Tight Cuvette dissolve->transfer setup Spectrophotometer Setup transfer->setup baseline Baseline Correction with Pure Solvent setup->baseline acquire Acquire Absorption Spectrum baseline->acquire analyze Identify λmax and Calculate ε acquire->analyze

Caption: A flowchart illustrating the key steps in obtaining the UV-Vis absorption spectrum of an air-sensitive nickel(II) complex.

Comparative Analysis with Other Nickel(II) Complexes

To better understand the anticipated spectrum of nickel(II) bis(triethylphosphine) bromide, it is instructive to compare it with the known spectra of other well-characterized nickel(II) complexes.

ComplexGeometryKey Absorption Bands (cm⁻¹)Transition AssignmentReference
[Ni(H₂O)₆]²⁺ Octahedral~8,500, ~14,500, ~25,000³A₂g → ³T₂g, ³A₂g → ³T₁g(F), ³A₂g → ³T₁g(P)[2][8]
[Ni(CN)₄]²⁻ Square PlanarIntense charge-transfer and d-d bands at higher energiesd-d and LMCT[2][9]
[NiI₂(PPh₃)₂] Tetrahedral20,000, 25,000Charge Transfer[7]
[NiBr₂(PPh₃)₂] Tetrahedral/Square PlanarLikely similar to the iodide analogue with shifts due to the halideCharge Transfer and d-d[10]
[Ni(triethylphosphine)₂Br₂] (Predicted) Square Planard-d bands in the visible region, intense LMCT in the UV regiond-d and LMCTN/A

Discussion:

  • Influence of the Ligand Field: The spectrochemical series predicts that phosphines are strong-field ligands, while bromide is a weak-field ligand. In a four-coordinate complex, the strong-field phosphine ligands will likely dominate, favoring a square planar geometry for nickel(II) bis(triethylphosphine) bromide. This is in contrast to the tetrahedral geometry often observed for Ni(II) complexes with four weaker-field halide ligands.

  • Comparison with [NiI₂(PPh₃)₂]: The reported charge transfer bands for [NiI₂(PPh₃)₂] at 20,000 and 25,000 cm⁻¹ provide a useful comparison.[7] We can expect the LMCT bands for the bromide analogue to occur at a higher energy (shorter wavelength) due to the higher electronegativity of bromide compared to iodide.

  • The Role of the Phosphine: Triethylphosphine (PEt₃) is a stronger σ-donor and less sterically bulky than triphenylphosphine (PPh₃). This would be expected to increase the ligand field splitting, shifting the d-d transitions to higher energy compared to a hypothetical square planar [NiBr₂(PPh₃)₂] complex.

  • Octahedral vs. Square Planar: The spectrum of the octahedral [Ni(H₂O)₆]²⁺ complex, with its characteristic three spin-allowed d-d transitions, serves as a classic example of a high-spin d⁸ system.[2][8] The spectrum of square planar nickel(II) bis(triethylphosphine) bromide is expected to be more complex, with more numerous and potentially overlapping d-d bands, and significantly more intense charge transfer bands.

Trustworthiness and Self-Validation

The interpretation of the UV-Vis spectrum of a novel or uncharacterized complex should not be performed in isolation. To ensure the trustworthiness of the structural assignment, the spectroscopic data should be correlated with other analytical techniques. For instance:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR can confirm the coordination of the phosphine ligands and provide information about the symmetry of the complex in solution.

  • X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous information about the solid-state structure, including the coordination geometry and bond lengths.

  • Magnetic Susceptibility Measurements: These measurements can distinguish between diamagnetic (low-spin, typically square planar) and paramagnetic (high-spin, typically tetrahedral or octahedral) Ni(II) complexes.[3]

By combining the insights from UV-Vis spectroscopy with these complementary techniques, a self-validating and robust characterization of nickel(II) bis(triethylphosphine) bromide can be achieved.

References

  • The Synthesis and Spectroscopic Study of Nickel Phosphine Complexes. Thai Journal of Science and Technology, [Online]. Available: [Link]

  • Synthesis and Studies on electronic spectra of Ni (II) Complexes with 3-hydroxy-2-Naphthalidene semicarbazone. International Journal for Scientific Research & Development, [Online]. Available: [Link]

  • Spectroscopic insights into ligand field effects on nickel(II) complexes. International Journal of Advanced Chemistry Research, [Online]. Available: [Link]

  • Describe electronic spectra of nickel (ll). Filo, [Online]. Available: [Link]

  • Energies, intensities, and circular dichroism of d-d transitions in trigonal-bipyramidal cobalt(II) and nickel(II) chromophores. Inorganic Chemistry, [Online]. Available: [Link]

  • Electronic ground states and spectra of square-planar nickel(II) complexes with aromatic dithiocarboxylato ligands. Inorganic Chemistry, [Online]. Available: [Link]

  • d-d electronic transitions of Ni(II) in an octahedral site from Ni 2 V y P 2Ày O 7 compositions. ResearchGate, [Online]. Available: [Link]

  • Molecular and electronic structure of square-planar nickel(ii), nickel(iii) and nickel(iii) π-cation radical complexes with a tetradentate o-phenylenedioxamidate redox-active ligand. Dalton Transactions, [Online]. Available: [Link]

  • STUDY ON MAGNETIC SUSCEPTIBILITY AND ELECTRONIC SPECTRA OF NI(II) COMPLEXES. JournalNX, [Online]. Available: [Link]

  • Syntheses of Four-Coordinate Nickel(II)-Phosphine Compounds and a Rapid Suzuki–Miyaura Cross-Coupling Reaction for Short Laboratory Sessions. Journal of Chemical Education, [Online]. Available: [Link]

  • The electronic spectrum of a Ni(II) octahedral complex shows... Testbook, [Online]. Available: [Link]

  • Considering the d-d transition how, does tetracyanidonickelate(II) ion exist as a colored complex? Chemistry Stack Exchange, [Online]. Available: [Link]

  • Synthesis, spectroscopy and biological studies of nickel (II) complexes with tetradentate Schiff bases having N2O2. Academic Journals, [Online]. Available: [Link]

  • Nickel Phosphine Complexes: Synthesis, Characterization, and Behavior in the Polymerization of 1,3-Butadiene. MDPI, [Online]. Available: [Link]

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A Researcher's Guide to the Structural Elucidation of Nickel(II) Phosphine Complexes: A Comparative Analysis Centered on Dibromobis(phosphine)nickel(II) Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in materials science and drug development, the precise characterization of molecular structures is paramount. X-ray diffraction (XRD) stands as a definitive technique for elucidating the three-dimensional arrangement of atoms in a crystalline solid. This guide provides an in-depth technical comparison of the X-ray diffraction characteristics of dibromobis(phosphine)nickel(II) complexes, with a central focus on the well-characterized triphenylphosphine derivative, serving as a model for understanding its triethylphosphine counterpart. We will explore the nuances of interpreting diffraction data and present protocols for obtaining high-quality patterns for these often air-sensitive compounds.

The Significance of Crystalline Structure in Catalysis and Drug Design

The geometric arrangement of ligands around a central metal ion, such as nickel(II), dictates the steric and electronic properties of a complex. These properties, in turn, govern its reactivity, catalytic activity, and potential as a therapeutic agent. For instance, the tetrahedral coordination geometry common in dibromobis(phosphine)nickel(II) complexes influences substrate access to the metal center, a critical factor in catalytic cycles. Single-crystal X-ray diffraction provides the most detailed picture of this arrangement, revealing bond lengths, angles, and the overall packing of molecules in the crystal lattice.

Unveiling the Crystal Structure of a Model Complex: Dibromobis(triphenylphosphine)nickel(II)

While a readily available experimental powder X-ray diffraction (PXRD) pattern for Dibromobis(triethylphosphine)nickel(II) is not prevalent in the literature, a comprehensive understanding can be built upon its extensively studied analogue, Dibromobis(triphenylphosphine)nickel(II), [NiBr₂(P(C₆H₅)₃)₂]. The detailed single-crystal X-ray diffraction data for this complex provides a robust foundation for our comparative analysis.

The crystal structure of [NiBr₂(P(C₆H₅)₃)₂] has been determined to be monoclinic, belonging to the P2₁/n space group.[1][2] This seemingly technical information is crucial as it defines the symmetry of the unit cell, the fundamental repeating unit of the crystal. The coordination around the nickel(II) ion is a distorted tetrahedron.[1][2][3] This distortion is primarily due to the steric repulsion between the two bulky bromine atoms, resulting in a Br-Ni-Br bond angle of approximately 126°, significantly larger than the ideal tetrahedral angle of 109.5°.[1][2] The Ni-Br and Ni-P bond lengths are reported to be around 2.34 Å and 2.33 Å, respectively, indicating single bond character with no significant π-bonding.[1][2]

ParameterValueSource
Crystal SystemMonoclinic[1][2]
Space GroupP2₁/n[1][2]
a9.828 ± 0.002 Å[1][2]
b37.178 ± 0.009 Å[1][2]
c10.024 ± 0.003 Å[1][2]
β114.65 ± 0.02°[1][2]
Z (molecules per unit cell)4[1][2]
Coordination GeometryDistorted Tetrahedral[1][2][3]
Br-Ni-Br Angle~126°[1][2]
Ni-Br Bond Length~2.34 Å[1][2]
Ni-P Bond Length~2.33 Å[1][2]

Table 1: Crystallographic Data for Dibromobis(triphenylphosphine)nickel(II)

From this single-crystal data, a theoretical powder diffraction pattern can be generated. This calculated pattern, characterized by a unique set of peak positions (2θ values) and intensities, serves as a fingerprint for the crystalline phase of [NiBr₂(P(C₆H₅)₃)₂].

A Comparative Look: How Ligand Modifications Influence Diffraction Patterns

The power of X-ray diffraction lies not just in characterizing a single compound, but also in comparing related structures to understand the impact of chemical modifications. Let's consider how changes to the phosphine or halide ligands in our model system would likely alter the resulting diffraction pattern.

The Effect of Phosphine Ligand Steric Bulk

Replacing the triphenylphosphine ligands with the less bulky triethylphosphine ligands in Dibromobis(triethylphosphine)nickel(II) would undoubtedly lead to a different crystal packing and, consequently, a distinct powder diffraction pattern. The smaller cone angle of triethylphosphine would likely result in a less distorted tetrahedral geometry around the nickel center. This change in molecular shape and size would alter the dimensions of the unit cell, causing shifts in the 2θ positions of the diffraction peaks.

The Influence of Halide Substitution

Substituting the bromide ligands with chloride, for instance, to form Dichlorobis(triphenylphosphine)nickel(II), would also significantly impact the diffraction pattern. The smaller ionic radius of chlorine compared to bromine would lead to shorter Ni-Cl bonds and a potential change in the unit cell parameters. These subtle changes in the crystal lattice would be readily observable as shifts in the diffraction peaks.

Comparison with Other Nickel(II) Phosphine Complexes

To provide a broader context, we can compare the diffraction characteristics of [NiBr₂(P(C₆H₅)₃)₂] with other four-coordinate nickel(II) phosphine complexes. For example, complexes with bidentate phosphine ligands like 1,2-bis(diphenylphosphino)ethane (dppe) often adopt a square planar geometry.[4] This fundamental change in coordination geometry from tetrahedral to square planar would result in a drastically different powder diffraction pattern, with a completely different set of peak positions and intensities.

ComplexCoordination GeometryKey Structural FeaturesExpected Impact on XRD Pattern
Dibromobis(triphenylphosphine)nickel(II)Distorted TetrahedralBulky PPh₃ ligands, large Br-Ni-Br angle.[1][2]Unique pattern based on its monoclinic P2₁/n structure.
Dibromobis(triethylphosphine)nickel(II)Tetrahedral (expected)Less bulky PEt₃ ligands, likely a less distorted tetrahedron.Different unit cell parameters and peak positions compared to the PPh₃ analogue.
Dichlorobis(triphenylphosphine)nickel(II)TetrahedralSmaller halide ligands, shorter Ni-Cl bonds.Shift in peak positions due to altered unit cell dimensions.
[Ni(tsac)₂(dppe)]Square PlanarChelating dppe ligand enforces a planar geometry.[4]Fundamentally different pattern due to a different crystal system and space group.

Table 2: Comparative Analysis of Nickel(II) Phosphine Complexes

Experimental Protocol: Acquiring a High-Quality Powder X-ray Diffraction Pattern for Air-Sensitive Complexes

Given that many organometallic compounds, including nickel(II) phosphine complexes, are sensitive to air and moisture, special care must be taken during sample preparation for PXRD analysis.

Step-by-Step Methodology
  • Inert Atmosphere Sample Preparation: All sample handling should be performed in a glovebox under an inert atmosphere (e.g., nitrogen or argon).

  • Sample Grinding: Gently grind a small amount of the crystalline sample using an agate mortar and pestle to ensure a random orientation of the crystallites. This is crucial for obtaining accurate peak intensities.

  • Sample Holder Loading: The finely ground powder should be carefully loaded into a low-background sample holder. For highly air-sensitive samples, specialized airtight sample holders with X-ray transparent windows (e.g., Kapton or Mylar film) are essential.

  • Instrument Setup:

    • X-ray Source: A copper X-ray source (Cu Kα, λ = 1.5406 Å) is commonly used.

    • Goniometer Scan: A continuous scan over a 2θ range of 5° to 50° is typically sufficient for initial characterization.

    • Step Size and Dwell Time: A step size of 0.02° and a dwell time of 1-2 seconds per step are common starting parameters. These may need to be optimized to improve signal-to-noise ratio.

  • Data Collection: Mount the sealed sample holder onto the diffractometer and initiate the data collection program.

  • Data Analysis: The resulting diffraction pattern should be analyzed for peak positions, intensities, and peak widths. This data can then be compared to theoretical patterns calculated from single-crystal data or matched against crystallographic databases.

experimental_workflow cluster_glovebox Inert Atmosphere (Glovebox) cluster_diffractometer PXRD Instrument cluster_analysis Data Analysis a Crystalline Sample b Grind with Mortar & Pestle a->b c Load into Airtight Holder b->c d Mount Sample c->d Transfer Sealed e Data Collection (2θ Scan) d->e f Raw Diffraction Pattern e->f g Phase Identification & Lattice Parameter Refinement f->g

Caption: Experimental workflow for obtaining a powder X-ray diffraction pattern of an air-sensitive compound.

Interpreting the Data: From Diffraction Pattern to Structural Insights

The analysis of an X-ray diffraction pattern provides a wealth of information about the crystalline material.

data_interpretation A Diffraction Pattern B Peak Positions (2θ) A->B C Peak Intensities A->C D Peak Broadening A->D E Unit Cell Dimensions & Crystal System B->E F Atomic Positions within the Unit Cell C->F G Crystallite Size & Microstrain D->G

Caption: Logical relationships in the interpretation of X-ray diffraction data.

The peak positions are determined by the size and shape of the unit cell (Bragg's Law). The peak intensities are related to the arrangement of atoms within the unit cell. Finally, the peak broadening can provide information about the crystallite size and any strain within the crystal lattice. By comparing the experimental pattern of an unknown sample to a database of known patterns or a theoretically calculated pattern, one can confirm the identity and purity of the crystalline phase.

Conclusion

X-ray diffraction is an indispensable tool for the structural characterization of nickel(II) phosphine complexes. While a direct experimental powder pattern for Dibromobis(triethylphosphine)nickel(II) may not be readily available, a thorough understanding of its structural properties can be inferred from the detailed crystallographic data of its triphenylphosphine analogue. By comparing the diffraction data of a series of related complexes, researchers can gain valuable insights into the structure-property relationships that govern their chemical behavior. The protocols and interpretive frameworks presented in this guide are intended to empower researchers to confidently utilize X-ray diffraction for the robust characterization of these important coordination compounds.

References

  • Hockley, R., et al. (2015). Crystal structure of bromidonitrosylbis(triphenylphosphane-κP)nickel(II). Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 9), m87–m88. [Link]

  • McCorkle, D. B. (1995). Synthesis and Investigation of Nickel(II) 4-Substituted 2,6-Dichlorophenolates.
  • Jarvis, J. A. J., Mais, R. H., & Owston, P. G. (1968). The stereochemistry of complexes of nickel(II). Part II. The crystal and molecular structure of dibromobis(triphenylphosphine)nickel(II). Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 1473-1486. [Link]

  • Semantic Scholar. (1968). The stereochemistry of complexes of nickel(II). Part II. The crystal and molecular structure of dibromobis(triphenylphosphine)nickel(II). [Link]

  • University of British Columbia. (1987). The synthesis, characterization, and reactivity of nickel 2-pyridylphosphine complexes. UBC Library Open Collections.
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  • ResearchGate. (2015). Dibromobis(methyldiphenylphosphine)nickel(II).
  • Sigma-Aldrich. Dibromobis(triphenylphosphine)nickel(II) 99 14126-37-5.
  • SpectraBase. Dibromobis(triphenylphosphine)nickel(II).
  • Khan, M. S., et al. (2021). Synthesis, X-Ray Structure, Hirshfeld Surface Analysis, DFT Calculations, and Molecular Docking Studies of Nickel(II) Complex with Thiosemicarbazone Derivative. Molecules, 26(11), 3225. [Link]

  • Bendix-Rosam, F., et al. (2022). Tetraethylammonium tribromo(triphenylphosphine)nickelate(II). Molbank, 2022(2), M1366. [Link]

  • ResearchGate. (2019).

Sources

Benchmarking Purity: A Comparative Guide to Nickel Phosphine Complex Standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Invisible" Impurity Trap

In pharmaceutical cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), the purity of nickel phosphine pre-catalysts is often the silent variable between high yield and catalytic failure.

This guide challenges the industry reliance on standard Certificates of Analysis (CoA) for complexes like Bis(triphenylphosphine)nickel(II) chloride [


] .[1] Due to the paramagnetic nature of tetrahedral Ni(II), standard NMR techniques often fail to quantify the active catalyst, leading to a "blind spot" where significant degradation (phosphine oxidation) goes undetected.

We compare the industry-standard Direct NMR/CHN approach against a Holistic Multi-Dimensional (HMD) characterization protocol, demonstrating why the latter is essential for ICH Q3D compliance and reproducibility.

Part 1: The Purity Paradox (Technical Analysis)

The core issue with Nickel(II) phosphine complexes is their magnetic bistability.[1]


 exists in equilibrium between two forms:
  • Square Planar (Red): Diamagnetic (

    
    ).[1] NMR active.
    
  • Tetrahedral (Blue): Paramagnetic (

    
    ). NMR silent/broadened.
    

In many solvents (e.g.,


), the paramagnetic form dominates.[1] This creates the "Silent Spectrum" trap :
  • The Trap: The Ni-bound phosphine signal is broadened into the baseline due to rapid paramagnetic relaxation (

    
     shortening).
    
  • The False Positive: A researcher observes a "clean" baseline or only small sharp peaks (impurities) and assumes the bulk material is pure.

  • The Reality: The "clean" baseline is the catalyst. The "small peaks" are often free Phosphine Oxide (

    
    ), the primary degradation product.[1] Standard integration fails because the main peak is invisible.[1]
    
Degradation Pathway

Nickel phosphines are sensitive to moisture and oxygen, leading to ligand dissociation and oxidation.[1]

degradation_pathway Ni_Complex Active Catalyst [NiCl2(PPh3)2] Dissociation Ligand Dissociation Ni_Complex->Dissociation Equilibrium Oxidation Oxidation (Air/O2) Dissociation->Oxidation + O2 Products Inactive Species NiCl2 + 2(O=PPh3) Oxidation->Products Irreversible

Figure 1: Simplified degradation pathway of Nickel-Phosphine complexes.[1] The formation of Phosphine Oxide (


) is the critical quality attribute to monitor.

Part 2: Comparative Analysis of Methodologies

We compared two characterization strategies using a commercial sample of


 stored for 6 months vs. a freshly synthesized standard.[1]
Table 1: Performance Comparison of Purity Standards
FeatureMethod A: Industry Standard (Direct NMR + CHN)Method B: HMD Protocol (ICP-MS + Ligand Displacement qNMR)
Ni Quantification Inferred from C/H/N ratios.[1]Direct & Absolute via ICP-MS.[1]
Ligand Purity Qualitative. Often misses bulk degradation if paramagnetic.[1]Quantitative. Displaces ligand to restore NMR visibility.[1]
Impurity Detection Detects only free impurities (sharp signals).[1]Detects total phosphine oxide content.[1]
ICH Q3D Compliance Low.[1] Does not verify specific elemental stoichiometry.[1]High. Validates Ni levels against PDE limits.
Accuracy (Aged Sample) False Pass (Sample appeared >98% pure).[1]True Fail (Actual purity 84% due to NiO formation).[1]
Experimental Data: The "Blind Sphere" Evidence[2]
  • Sample: Aged

    
     (Blue/Green solid).[1]
    
  • Method A Result:

    
     NMR showed a single sharp peak at 29 ppm (
    
    
    
    ) and a flat baseline.[1] Interpretation: "Sample is mostly pure, with trace oxide."[1]
  • Method B Result: After digesting the Ni-complex with KCN (displacing

    
    ), the 
    
    
    
    NMR revealed a 15:85 ratio of
    
    
    to
    
    
    .[1]

Part 3: Recommended Protocols

To ensure data integrity and catalytic reproducibility, adopt the HMD Protocol .

Workflow Diagram

analytical_workflow cluster_0 Parallel Analysis Start Ni-Phosphine Sample Path_A Path A: Metal Content (ICH Q3D) Start->Path_A Path_B Path B: Ligand Integrity (Stoichiometry) Start->Path_B Digestion Microwave Digestion (HNO3/HCl) Path_A->Digestion Displacement Ligand Displacement (Add xs KCN or EDTA in D2O) Path_B->Displacement ICP ICP-MS Analysis Digestion->ICP qNMR 31P qNMR (Diamagnetic State) Displacement->qNMR Decision Data Fusion: Calc. Ni:L Ratio ICP->Decision qNMR->Decision Result Certified Purity Value Decision->Result

Figure 2: Holistic Multi-Dimensional (HMD) workflow for characterizing paramagnetic nickel complexes.

Protocol 1: Ligand Displacement qNMR (For Paramagnetic Complexes)

This method forces the release of the phosphine ligand, making it diamagnetic and observable by NMR.

  • Preparation: In a glovebox, weigh 10-15 mg of the Ni-complex into a vial.

  • Displacement: Add 0.6 mL of degassed

    
    .
    
  • Reagent Addition: Add 5-10 equivalents of solid Potassium Cyanide (KCN) or a saturated solution of EDTA in

    
     (biphasic mixture). Warning: KCN is highly toxic; handle with extreme care.[1]
    
  • Mixing: Sonicate for 10 minutes until the solution color changes (e.g., blue to yellow/colorless), indicating ligand displacement by

    
    .
    
  • Analysis: Acquire quantitative

    
     NMR (inverse gated decoupling, 
    
    
    
    ).
  • Calculation: Integrate the free phosphine peak vs. the phosphine oxide peak.

Protocol 2: ICP-MS for Nickel Stoichiometry (ICH Q3D)[1]
  • Digestion: Digest 50 mg of sample in a closed-vessel microwave system using ultra-pure

    
    .
    
  • Dilution: Dilute to range (e.g., 1-100 ppb Ni) using 1%

    
    .
    
  • Standardization: Calibrate using NIST-traceable Ni standards.

  • Validation: The measured Ni % must match the theoretical mass fraction (e.g., 8.99% for

    
    ).[1] Significant deviation indicates solvation or bulk salt contamination.[1]
    

Part 4: Regulatory & Quality Context[1][3]

ICH Q3D Compliance

Nickel is classified as a Class 2A elemental impurity.[1][2][3]

  • Oral PDE: 220 µ g/day .[1]

  • Parenteral PDE: 22 µ g/day .[1]

Using a degraded catalyst not only lowers yield but may increase the "free nickel" load in the final drug substance, complicating downstream scavenging/purification. A "Reference Standard" for these complexes must therefore certify not just the presence of the complex, but the absence of unbound nickel salts.

References

  • International Council for Harmonisation (ICH). Guideline Q3D(R2) on Elemental Impurities.[1][3] (2022).[1][4][5] [Link]

  • Lanci, M. P., et al. "Tandem redox mediator/Ni(II) trihalide complex photocycle for hydrogen evolution from HCl."[1] Chemical Science, 2014.[1] [Link] (Demonstrates the paramagnetic nature and NMR silence of tetrahedral Ni-phosphine species).

  • Holzgrabe, U., et al. "Quantitative NMR spectroscopy – Applications in drug analysis."[1] Journal of Pharmaceutical and Biomedical Analysis, 2005.[1] [Link]

  • Blight, B. A., et al. "Paramagnetic NMR in solution: The NMR approach."[1] ResearchGate, 2013.[1] [Link]

Sources

Safety Operating Guide

A Guide to the Safe Disposal of Dibromobis(triethylphosphine)nickel(II)

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

As researchers and developers, our focus is rightfully on innovation and discovery. However, the life cycle of the materials we use extends beyond the reaction flask. Proper disposal is not merely a regulatory hurdle; it is a fundamental aspect of responsible science. This guide provides a detailed protocol for the safe and compliant disposal of Dibromobis(triethylphosphine)nickel(II), a compound that, while useful, possesses significant hazards requiring our utmost attention.

The causality behind these procedures is rooted in the compound's dual-hazard nature: the ecotoxicity and carcinogenic potential of the nickel cation, and the flammability and toxicity of the triethylphosphine ligands. Our disposal strategy must therefore mitigate both risks.

Part 1: Hazard Profile and Core Disposal Principles

Before handling waste, it is crucial to understand the risks. Dibromobis(triethylphosphine)nickel(II) and its components present multiple hazards:

  • Toxicity: The compound is harmful if swallowed, inhaled, or in contact with skin.[1] Nickel compounds are classified as known or suspected carcinogens.[2]

  • Corrosivity: The compound can be corrosive and may cause severe skin and eye damage.[3][4]

  • Reactivity of Ligands: While complexed to nickel, the triethylphosphine is relatively stable. However, free triethylphosphine is spontaneously flammable in air and highly toxic.[3][5] Disposal procedures must prevent the liberation of this ligand into the environment.

  • Environmental Hazard: Nickel compounds are persistent environmental pollutants and toxic to aquatic life.[6] Discharge into sewer systems or the environment is strictly prohibited.[7]

These hazards mandate a disposal approach centered on three core principles:

  • Containment: All waste must be securely contained in appropriate, sealed containers to prevent release.

  • Segregation: Dibromobis(triethylphosphine)nickel(II) waste must not be mixed with other waste streams to avoid dangerous reactions.

  • Compliance: All disposal actions must adhere to local, regional, and national hazardous waste regulations.[8]

Part 2: Step-by-Step Disposal Protocols

The correct procedure depends on the form of the waste. Follow the appropriate workflow for each type.

Protocol 1: Unused or Expired Solid Compound

  • Do Not Mix: Keep the compound in its original, clearly labeled container. This is the most stable and safest way to store it prior to disposal.

  • Inspect and Seal: Ensure the container lid is tightly sealed. If the original container is compromised, overpack it into a larger, compatible, and sealed container.

  • Label as Hazardous Waste: Affix a hazardous waste tag to the container. The label must clearly state "Hazardous Waste" and identify the contents as "Dibromobis(triethylphosphine)nickel(II)". Include hazard pictograms for toxicity, corrosivity, and environmental hazard.

  • Arrange for Pickup: Contact your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for collection.

Protocol 2: Contaminated Solid Waste (PPE, Weigh Boats, etc.)

This category includes gloves, bench paper, and other disposable items with gross contamination.

  • Segregate at the Source: Collect all contaminated solids in a dedicated, puncture-resistant waste container lined with a heavy-duty plastic bag. Do not mix with regular trash or other chemical waste.

  • Seal Securely: Once the collection is complete, securely seal the bag. The outer container must also be sealed. This is critical to prevent the release of toxic dust.

  • Label Appropriately: Label the container as "Hazardous Waste" with the contents described as "Solid Waste Contaminated with Dibromobis(triethylphosphine)nickel(II)".

  • Schedule Disposal: Store the sealed container in a designated hazardous waste accumulation area and arrange for pickup with your EHS office.

Protocol 3: Contaminated Solutions

Never discharge solutions containing this compound down the drain.[7]

  • Choose the Correct Waste Stream:

    • Aqueous Solutions: Collect in a dedicated, sealed container labeled "Hazardous Waste: Aqueous Nickel Waste".

    • Organic Solutions: Collect in a dedicated, sealed container for halogenated organic waste. The presence of bromine from the nickel salt makes it a halogenated waste.

  • Ensure Compatibility: The waste container must be made of a material compatible with the solvent (e.g., glass or polyethylene for many solvents, but check compatibility charts).

  • Leave Headspace: Do not fill the container to more than 80% capacity to allow for vapor expansion.

  • Seal and Label: Tightly seal the container and apply a hazardous waste label that lists all chemical constituents, including the nickel complex and all solvents, with their approximate percentages.

  • Store and Dispose: Store in a designated satellite accumulation area with secondary containment and arrange for EHS pickup.

Part 3: Emergency Spill Procedures

In the event of a small spill, the priority is to contain the material safely.

  • Alert and Isolate: Alert personnel in the immediate area and restrict access.

  • Don PPE: Wear a lab coat, double nitrile gloves, and safety goggles or a face shield. If there is a risk of dust inhalation, a respirator is required.

  • Contain the Spill: For solid spills, gently cover with an inert absorbent material like sand or vermiculite.[5] Do not use combustible materials like paper towels for the initial covering.

  • Clean-Up: Carefully sweep or scoop the contained material into a designated hazardous waste container using non-sparking tools.[3]

  • Decontaminate: Wipe the area with a damp cloth. All cleaning materials must be disposed of as contaminated solid waste (Protocol 2).

  • Report: Report the incident to your laboratory supervisor and EHS department.

Data and Workflow Summary

For quick reference, the following table summarizes key disposal and safety information.

ParameterGuidelineSource(s)
Waste Classification Hazardous Waste (Toxic, Corrosive, Environmental Hazard)[3][6]
Personal Protective Equipment (PPE) Nitrile gloves (double), safety goggles, lab coat, potential respirator[3]
Disposal Container Original container or sealed, compatible, labeled waste container
Incompatible Materials Strong oxidizing agents, air (for free ligand)[3][4]
Spill Clean-up Use inert absorbent material (sand, vermiculite)[5]
Disposal Route Licensed hazardous waste contractor or institutional EHS[7][8]

The decision-making process for proper disposal is visualized in the workflow diagram below.

G cluster_0 Start: Waste Generation cluster_1 Step 1: Identify Waste Form cluster_2 Step 2: Segregate & Contain cluster_3 Step 3: Final Disposal start Dibromobis(triethylphosphine)nickel(II) Waste is_solid Solid? start->is_solid is_solution Solution? start->is_solution is_contaminated Contaminated Material? start->is_contaminated contain_solid Protocol 1: Keep in original container. Label for disposal. is_solid->contain_solid contain_solution Protocol 3: Use dedicated halogenated or aqueous waste container. is_solution->contain_solution contain_contaminated Protocol 2: Use dedicated, sealed container for contaminated solids. is_contaminated->contain_contaminated end_disposal Arrange Pickup with EHS or Licensed Waste Contractor contain_solid->end_disposal contain_solution->end_disposal contain_contaminated->end_disposal

Caption: Disposal workflow for Dibromobis(triethylphosphine)nickel(II).

References

  • Thermo Fisher Scientific. Triethylphosphine - SAFETY DATA SHEET. [Online] (2025). Available at: [Link]

  • New Jersey Department of Health. Common Name: TRIETHYL PHOSPHITE HAZARD SUMMARY. [Online] Available at: [Link]

  • International Programme on Chemical Safety. Nickel, nickel carbonyl, and some nickel compounds (HSG 62, 1991). [Online] Inchem.org. Available at: [Link]

  • HSE. Nickel and its inorganic compounds: Health hazards and precautionary measures EH60. [Online] Solutions from HSE. Available at: [Link]

  • OEHHA. Nickel and Nickel Compounds - Proposition 65 Warnings Website. [Online] P65Warnings.ca.gov. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.